Anticancer agent 160
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H29NO6 |
|---|---|
Molecular Weight |
475.5 g/mol |
InChI |
InChI=1S/C28H29NO6/c1-15-9-10-19-23(25(2)20(30)11-12-27(15,25)34)35-24(33)26(19)14-16-6-5-13-29(16)28(26)21(31)17-7-3-4-8-18(17)22(28)32/h3-4,7-8,11-12,15-16,19,23,34H,5-6,9-10,13-14H2,1-2H3/t15-,16+,19+,23+,25-,26-,27+/m0/s1 |
InChI Key |
PTUHUUCAERNUDZ-CWMGOPMASA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@]3([C@]1(C=CC3=O)O)C)OC(=O)[C@]24C[C@H]5CCCN5C46C(=O)C7=CC=CC=C7C6=O |
Canonical SMILES |
CC1CCC2C(C3(C1(C=CC3=O)O)C)OC(=O)C24CC5CCCN5C46C(=O)C7=CC=CC=C7C6=O |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Identity of "Anticancer Agent 160": A Technical Overview
The term "Anticancer agent 160" is associated with at least three distinct investigational compounds, creating a potential for ambiguity in research and development. This technical guide aims to delineate these entities and provide a comprehensive overview of the most prominently documented of the three: AMG 160 , a bispecific T-cell engager (BiTE) therapy. The other compounds, a phenalenone derivative and a natural product from Parthenium hysterophorus, are also briefly described to aid in their differentiation.
Differentiating the "this compound" Compounds
| Designation | Description | Key Characteristics |
| AMG 160 | A half-life extended, bispecific T-cell engager (BiTE) immuno-oncology therapy. | Targets Prostate-Specific Membrane Antigen (PSMA) on tumor cells and CD3 on T-cells. Investigated for metastatic castration-resistant prostate cancer (mCRPC). |
| Antitumor agent-160 (compound Ia) | A derivative of the antifungal agent phenalenone. | Molecular Formula: C21H30O3, Molecular Weight: 330.46.[1] |
| This compound (Compound 6) | A natural product derived from the plant Parthenium hysterophorus. | Exhibits cytotoxicity against HCT-116 cells with an IC50 of 5.0 μM.[2] |
Due to the extensive publicly available data, this guide will focus on AMG 160 .
In-Depth Technical Guide: AMG 160
AMG 160 is a promising investigational antibody construct designed to redirect the patient's own T-cells to attack and eliminate cancer cells expressing Prostate-Specific Membrane Antigen (PSMA). This bispecific approach offers a novel immunotherapeutic strategy for cancers where PSMA is highly expressed, most notably in metastatic castration-resistant prostate cancer (mCRPC).
Chemical Structure and Properties of AMG 160
As a BiTE molecule, AMG 160 is a recombinant protein construct, not a small molecule with a defined chemical formula. It consists of two single-chain variable fragments (scFvs) connected by a flexible linker. One scFv binds to PSMA on prostate cancer cells, while the other binds to the CD3 epsilon subunit of the T-cell receptor complex on T-cells. To extend its serum half-life, the BiTE molecule is fused to an Fc domain. This "half-life extended" (HLE) feature allows for less frequent dosing.[3]
Table 1: Physicochemical and Pharmacokinetic Properties of AMG 160
| Property | Value | Source |
| Target 1 | Prostate-Specific Membrane Antigen (PSMA) | [3] |
| Target 2 | Cluster of Differentiation 3 (CD3) on T-cells | [3] |
| Mechanism of Action | T-cell redirection and activation leading to tumor cell lysis | |
| Half-maximal Lysis (in vitro) | 6-42 pmol/L | |
| Half-life in Non-Human Primates | Approximately one week | |
| Clinical Trial Identifier | NCT03792841 |
Mechanism of Action: A Signaling Pathway Perspective
AMG 160's mechanism of action is centered on creating a cytolytic synapse between a T-cell and a PSMA-expressing tumor cell. This process bypasses the need for traditional T-cell activation through peptide antigen presentation by major histocompatibility complexes (MHC).
Caption: Mechanism of action of AMG 160, a BiTE molecule.
The binding of AMG 160 to both PSMA and CD3 brings the T-cell into close proximity with the tumor cell. This engagement activates the T-cell, leading to the release of cytotoxic granules containing perforin and granzymes. Perforin forms pores in the tumor cell membrane, allowing granzymes to enter and initiate apoptosis, or programmed cell death.
Preclinical Efficacy of AMG 160
Extensive preclinical studies have demonstrated the potent antitumor activity of AMG 160 both in vitro and in vivo.
Table 2: In Vitro and In Vivo Efficacy of AMG 160
| Parameter | Cell Line / Model | Result | Source |
| In Vitro Cytotoxicity (EC50) | PSMA-expressing prostate cancer cell lines | 6-42 pmol/L for half-maximal lysis | |
| In Vivo Tumor Regression | 22Rv-1 mCRPC xenograft model | Regression of established tumors with weekly 0.2 mg/kg dosing | |
| Combination Therapy | CTG-2428 xenograft model | Enhanced antitumor activity when combined with an anti-PD-1 antibody |
Experimental Protocols
The preclinical evaluation of AMG 160 involved a range of standard and specialized assays to characterize its activity and safety.
1. In Vitro T-cell Mediated Cytotoxicity Assay
-
Objective: To determine the potency of AMG 160 in inducing T-cell-mediated killing of PSMA-expressing cancer cells.
-
Methodology:
-
PSMA-positive target cancer cells (e.g., 22Rv-1) are seeded in a 96-well plate.
-
Human T-cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
Increasing concentrations of AMG 160 are added to the co-culture of target cells and T-cells.
-
The plate is incubated for a specified period (e.g., 48 hours).
-
Cell viability is assessed using a colorimetric assay (e.g., MTT) or by measuring the release of lactate dehydrogenase (LDH) from lysed cells.
-
The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
-
2. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the antitumor efficacy of AMG 160 in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., NSG mice) are subcutaneously or orthotopically implanted with human prostate cancer cells (e.g., 22Rv-1).
-
Tumors are allowed to grow to a specified size.
-
Human T-cells are administered to the mice.
-
Mice are treated with AMG 160 or a control antibody at specified doses and schedules (e.g., weekly intravenous injections).
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for histological or biomarker analysis.
-
Caption: Preclinical evaluation workflow for AMG 160.
Conclusion
AMG 160 represents a promising immunotherapeutic agent for the treatment of PSMA-expressing cancers, particularly metastatic castration-resistant prostate cancer. Its bispecific design allows for potent and specific T-cell-mediated killing of tumor cells. The preclinical data strongly support its continued clinical development, with ongoing studies aimed at determining its safety and efficacy in patients. The distinction between AMG 160 and other compounds also referred to as "this compound" is crucial for the accurate interpretation of scientific and clinical data.
References
Unveiling the Target Landscape of Anticancer Agent 160: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anticancer agent 160, a novel semi-synthetic derivative of the natural product parthenin, has demonstrated notable cytotoxic effects against human colon carcinoma cells. This technical guide provides a comprehensive overview of the target identification and validation process for this promising compound. By examining the established mechanisms of its parent compound, parthenin, this document elucidates the probable molecular targets and signaling pathways modulated by this compound. Detailed experimental protocols for key validation assays are provided, alongside structured data presentation and visual workflows to facilitate further research and development.
Introduction
This compound, also designated as Compound 6, is a dispiro-pyrrolizidino-oxindolo derivative of parthenin, a sesquiterpene lactone isolated from the plant Parthenium hysterophorus. Recent studies have highlighted its potential as a cytotoxic agent. This guide aims to consolidate the current understanding of its biological activity, drawing parallels from the extensive research on its parent compound to propose a robust framework for its target validation.
Quantitative Data Summary
The primary quantitative measure of efficacy for this compound is its half-maximal inhibitory concentration (IC50) against the HCT-116 human colon cancer cell line.
| Compound Name | Cell Line | IC50 (µM) | Citation |
| This compound (Compound 6) | HCT-116 | 5.0 ± 0.08 | [1] |
Proposed Molecular Targets and Signaling Pathways
Based on the known biological activities of parthenin and its analogues, this compound is hypothesized to exert its anticancer effects through a multi-targeted approach, primarily by inducing apoptosis via the inhibition of key pro-survival signaling pathways and direct interaction with cellular redox systems.[2][3][4]
Inhibition of NF-κB Signaling
Parthenolide, the parent compound of this compound, is a well-documented inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is proposed to directly inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This action sequesters the NF-κB dimer in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of anti-apoptotic genes such as Bcl-2 and Bcl-xL.
Inhibition of STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is another critical pro-survival signaling molecule often constitutively active in cancer cells. Parthenolide has been shown to inhibit STAT3 signaling by covalently targeting the upstream Janus kinases (JAKs), thereby preventing the phosphorylation and activation of STAT3. This leads to the downregulation of STAT3 target genes involved in cell proliferation and survival.
Targeting Thioredoxin Reductase
Parthenolide has been identified as an inhibitor of thioredoxin reductase (TrxR), a key enzyme in maintaining cellular redox homeostasis. By targeting the selenocysteine residue in TrxR, parthenolide can induce oxidative stress and trigger apoptosis. This represents a direct covalent modification of a critical cellular enzyme.
Experimental Protocols
The following are detailed protocols for key experiments in the validation of this compound's activity.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
HCT-116 cells
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed HCT-116 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression of key proteins involved in apoptosis.
Materials:
-
Treated and untreated HCT-116 cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and add Laemmli buffer. Boil samples for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL reagent and visualize the protein bands using an imaging system.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the identification and initial validation of a novel anticancer agent like Compound 160.
Conclusion
This compound represents a promising lead compound for the development of new colon cancer therapies. The evidence strongly suggests that its mechanism of action is rooted in the established activities of its parent compound, parthenin, involving the induction of apoptosis through the inhibition of the NF-κB and STAT3 signaling pathways, and the targeting of thioredoxin reductase. The experimental protocols and workflows provided in this guide offer a clear path for the further investigation and validation of these targets, paving the way for preclinical and clinical development.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Thioredoxin Reductase by Parthenolide Contributes to Inducing Apoptosis of HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Anticancer Agent 160: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 160, also referred to as Compound 6, is a semi-synthetic derivative of parthenin, a sesquiterpene lactone isolated from the invasive plant Parthenium hysterophorus. This guide provides a comprehensive overview of the in vitro cytotoxicity screening of this compound, presenting quantitative data, detailed experimental protocols, and a putative mechanism of action based on the activity of its parent compound. The information herein is intended to support further research and development of this promising cytotoxic agent.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the agent required to inhibit the growth of 50% of the cancer cells, are summarized below. Camptothecin was utilized as a positive control in these assays.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 5.0 ± 0.08 |
| A549 | Lung Carcinoma | > 10 |
| Mia-Paca-2 | Pancreatic Cancer | > 10 |
| MCF-7 | Breast Cancer | > 10 |
Data synthesized from studies where initial screening was performed at 10 µM and 50 µM concentrations.[1]
Experimental Protocols
Standard colorimetric assays, such as the MTT and Sulforhodamine B (SRB) assays, are widely used to determine the in vitro cytotoxicity of purified compounds like this compound. Detailed protocols for these assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Human cancer cell lines (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and perform a cell count to determine viability.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range for IC50 determination could be from 0.1 to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest agent concentration) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared dilutions to the respective wells in triplicate.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Sulforhodamine B (SRB) Assay
This assay determines cytotoxicity by measuring the total protein content of adherent cells.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Human cancer cell lines (e.g., HCT-116)
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Cell Fixation:
-
After the incubation period with the compound, gently remove the medium.
-
Fix the cells by adding 100 µL of cold 10% TCA to each well.
-
Incubate the plate at 4°C for 1 hour.
-
-
Washing and Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate on an orbital shaker for 5-10 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
-
Visualizations: Workflows and Putative Signaling Pathway
Experimental Workflow for In Vitro Cytotoxicity Screening
Putative Apoptotic Signaling Pathway of this compound
The precise molecular mechanism of this compound is yet to be fully elucidated. However, its parent compound, parthenin, is known to induce apoptosis. The following diagram illustrates a putative signaling pathway for this compound, assuming it acts similarly to parthenin by inducing the intrinsic (mitochondrial) apoptotic pathway.
References
Preclinical Pharmacokinetics of Anticancer Agent 160 (M109S): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacokinetics of the investigational anticancer agent 160, also identified as M109S. The information presented herein is a synthesis of available preclinical data, focusing on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Additionally, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of the agent's preclinical profile.
Quantitative Pharmacokinetic Data
The preclinical pharmacokinetic profile of M109S has been evaluated in rodent models, specifically mice and rats. The following tables summarize the key pharmacokinetic parameters observed after intravenous, intraperitoneal, and oral administration.
Table 1: Pharmacokinetic Parameters of M109S in Mice
| Administration Route | Dose (mg/kg) | Time Point | Plasma Concentration |
| Oral Gavage | 10 | 30 min | 1.0 µg/mL (2.6 µM) |
| Oral Gavage | 10 | 24 h | 596 ± 134 ng/mL (1.6 ± 0.36 µM) |
| Intraperitoneal | 1 | - | Data not available |
| Intravenous | 5 | - | Data not available |
Table 2: Pharmacokinetic and Tissue Distribution Parameters of M109S in Rats
| Administration Route | Dose (mg/kg) | Time Point | Plasma/Tissue Concentration |
| Oral Gavage | 10 | 24 h | Plasma: 565.3 ± 188.3 nM |
| Oral Gavage | 10 | 24 h | Retina: 171.0 ± 52.0 nM |
| Oral Gavage | 10 | 24 h | Brain: 222.7 ± 74.7 nM |
Experimental Protocols
The pharmacokinetic data presented above were derived from studies employing the following methodologies.
Animal Models
-
Species: Mice and Rats were utilized for the pharmacokinetic assessments.
-
Health Status: Healthy, normal animals were used in these studies.
Dosing and Administration
-
Formulation: The formulation of M109S for administration is not explicitly detailed in the available literature.
-
Routes of Administration:
-
Oral (p.o.) administration was performed via gavage.
-
Intraperitoneal (i.p.) injection.
-
Intravenous (i.v.) injection.
-
-
Dosage:
Sample Collection and Analysis
-
Biological Matrices: Plasma, brain, and retina were collected for analysis[1].
-
Analytical Method: The specific analytical method for the quantification of M109S in biological matrices is not detailed in the provided search results. Typically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for such bioanalytical studies.
Mechanism of Action and Signaling Pathway
M109S is a cytoprotective small molecule that functions as a direct inhibitor of the pro-apoptotic protein Bax[2]. By binding to Bax, M109S prevents its conformational change and subsequent translocation to the mitochondria, which is a critical step in the intrinsic pathway of apoptosis. This inhibition of Bax activation ultimately protects cells from mitochondria-dependent cell death.
The following diagram illustrates the signaling pathway through which M109S exerts its anti-apoptotic effects.
Experimental Workflow Visualization
The general workflow for preclinical pharmacokinetic studies, such as those conducted for M109S, involves several key stages from compound administration to data analysis.
References
Anticancer Agent 160: A Technical Guide on its Effects on Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anticancer agent 160, also identified as Compound 6, is a semi-synthetic derivative of parthenin, a sesquiterpene lactone isolated from the plant Parthenium hysterophorus. This compound has demonstrated cytotoxic effects against human colon carcinoma HCT-116 cells. While direct and extensive research on the specific molecular mechanisms of this compound is emerging, its structural relationship to the well-studied sesquiterpene lactones, parthenin and parthenolide, provides a strong basis for predicting its effects on key cell signaling pathways implicated in cancer progression. This technical guide synthesizes the available data on this compound and extrapolates its probable mechanisms of action based on the known activities of its parent compounds. It details potential effects on critical pathways such as NF-κB, STAT, and MAPK, as well as the induction of apoptosis and reactive oxygen species (ROS). This document also provides detailed experimental protocols for investigating these pathways and summarizes relevant quantitative data.
Introduction
Parthenium hysterophorus, a plant of the Asteraceae family, is a rich source of sesquiterpene lactones, a class of natural products with a wide range of biological activities. Among these, parthenin is a major constituent. This compound (Compound 6) is a novel semi-synthetic derivative of parthenin. Initial studies have confirmed its cytotoxic potential, particularly against the HCT-116 human colon cancer cell line.[1][2][3]
The therapeutic potential of sesquiterpene lactones in oncology is largely attributed to their ability to modulate critical cell signaling pathways that are often dysregulated in cancer. The presence of an α-methylene-γ-lactone group in these compounds is a key structural feature responsible for their bioactivity, primarily through covalent modification of nucleophilic residues in target proteins.[4] This guide provides an in-depth overview of the known data for this compound and its putative effects on cancer cell signaling, drawing on the extensive research conducted on parthenin and the closely related compound, parthenolide.
Quantitative Data Summary
The primary quantitative data available for this compound is its in vitro cytotoxicity. The following table summarizes this information.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound (Compound 6) | HCT-116 (Human Colon Carcinoma) | Cytotoxicity Assay | IC50 | 5.0 ± 0.08 μM | [1] |
Probable Effects on Cell Signaling Pathways
Based on the known mechanisms of parthenin and parthenolide, this compound is likely to exert its anticancer effects through the modulation of several key signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy. Sesquiterpene lactones, including parthenolide, are well-documented inhibitors of this pathway. The likely mechanism involves the direct inhibition of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This traps NF-κB in the cytoplasm, blocking its translocation to the nucleus and the transcription of its target genes.
Caption: Probable inhibition of the NF-κB pathway by this compound.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Sesquiterpene lactones are known to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The intrinsic pathway is often triggered by cellular stress, such as the generation of reactive oxygen species (ROS), which is a known effect of parthenin and its analogues. This leads to changes in the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspases. The extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface, leading to the activation of a different caspase cascade.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Semisynthesis of Novel Dispiro-pyrrolizidino/thiopyrrolizidino-oxindolo/indanedione Natural Product Hybrids of Parthenin Followed by Their Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
Anticancer Agent 160: A Technical Overview of a Promising Natural Product Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 160, also identified as Compound 6, is a semi-synthetic derivative of parthenin, a sesquiterpene lactone isolated from the invasive plant Parthenium hysterophorus[1][2][3][4]. This compound has demonstrated notable cytotoxic activity against human colorectal carcinoma cells, positioning it as a molecule of interest for further oncological research. This technical guide provides a summary of the currently available data on this compound and outlines the standard experimental protocols that would be necessary to fully characterize its binding affinity and kinetics upon identification of its molecular target.
Biological Activity
The primary reported biological activity of this compound is its cytotoxicity against the HCT-116 human colorectal cancer cell line. Multiple sources confirm its half-maximal inhibitory concentration (IC50) to be 5.0 μM[1]. One study has specified the IC50 with a higher degree of precision at 5.0 ± 0.08 μM.
| Cell Line | Assay Type | IC50 (μM) |
| HCT-116 | Cytotoxicity | 5.0 |
| HCT-116 | Cytotoxicity | 5.0 ± 0.08 |
Table 1: In Vitro Cytotoxicity of this compound
Molecular Target and Mechanism of Action
To date, the specific molecular target of this compound has not been definitively identified in publicly available literature. The parent compound, parthenin, and other sesquiterpene lactones are known to possess an α,β-unsaturated ketone moiety, which can react with biological nucleophiles. This has led to the hypothesis that they may act as inhibitors of the transcription factor NF-κB, but this has not been experimentally confirmed for this compound. The elucidation of its direct binding partner is a critical next step in understanding its mechanism of action and for conducting detailed binding affinity and kinetic studies.
Prospective Analysis: Experimental Protocols for Target Engagement and Binding Characterization
Once a molecular target is identified, a variety of biophysical and biochemical assays can be employed to determine the binding affinity and kinetics of this compound. The following are detailed protocols for commonly used techniques.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique that measures the real-time interaction between a ligand (this compound) and an analyte (the target protein).
Experimental Protocol:
-
Immobilization of the Target Protein:
-
The purified target protein is covalently immobilized on a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
-
The chip surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
The target protein, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.
-
Remaining active sites are deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell is prepared similarly but without the protein immobilization to account for non-specific binding.
-
-
Binding Analysis:
-
A series of concentrations of this compound, prepared in a suitable running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO), are injected over the sensor and reference flow cells.
-
The association of the compound to the target is monitored in real-time.
-
This is followed by an injection of running buffer to monitor the dissociation phase.
-
The sensor surface is regenerated between cycles using a buffer of low pH (e.g., glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
The response data from the reference flow cell is subtracted from the active flow cell to obtain specific binding sensorgrams.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
-
Caption: Workflow for SPR-based determination of binding kinetics.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction in a single experiment.
Experimental Protocol:
-
Sample Preparation:
-
The purified target protein is dialyzed extensively against the desired assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
This compound is dissolved in the same final dialysis buffer. A small concentration of DMSO may be required for solubility, in which case the same concentration must be present in the protein solution.
-
-
ITC Measurement:
-
The sample cell is filled with the target protein solution (at a concentration typically 10-50 times the expected K_D).
-
The injection syringe is filled with a concentrated solution of this compound (typically 10-20 times the protein concentration).
-
A series of small injections (e.g., 2-5 μL) of the compound into the protein solution are performed at a constant temperature.
-
The heat released or absorbed upon each injection is measured.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of the compound to the protein.
-
The resulting isotherm is fitted to a suitable binding model to determine the binding affinity (K_D), stoichiometry (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Caption: Workflow for ITC-based thermodynamic characterization.
Hypothetical Signaling Pathway Inhibition
Should this compound be found to inhibit a key signaling pathway, such as the NF-κB pathway, its mechanism could be visualized as follows.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
This compound is a promising cytotoxic compound derived from a readily available natural source. While its in vitro activity against colorectal cancer cells is established, the critical next phase of research must focus on target identification and validation. Unraveling the direct molecular target will enable a comprehensive characterization of its binding affinity, kinetics, and thermodynamics using the methodologies outlined in this guide. This, in turn, will facilitate a deeper understanding of its mechanism of action and guide future efforts in structure-activity relationship studies and lead optimization for the development of a potential novel anticancer therapeutic.
References
Anticancer Agent 160: A Potential Natural Product Derivative for Cancer Therapy
A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel therapeutic agents for cancer treatment has increasingly turned towards the vast chemical diversity of natural products. These compounds have historically served as a rich source of inspiration for a significant portion of the clinically approved anticancer drugs. This technical guide delves into the preclinical data available for Anticancer Agent 160, a promising natural product derivative. The document will provide a comprehensive overview of its cytotoxic activity, proposed mechanism of action, and the experimental methodologies employed in its initial characterization. The aim is to furnish researchers and drug development professionals with a detailed understanding of its potential as a lead compound for future anticancer therapies.
Introduction
Natural products and their derivatives have been a cornerstone of oncology drug discovery for decades, offering unique chemical scaffolds and mechanisms of action that are often distinct from synthetic molecules. "this compound" refers to a compound identified as a natural product derivative with potential cytotoxic effects against cancer cells. Specifically, this document focuses on This compound (Compound 6) , a natural product derived from the plant Parthenium hysterophorus.[1] Initial studies have highlighted its ability to induce cytotoxicity in human colorectal carcinoma cells, suggesting a potential therapeutic avenue worth exploring. This whitepaper will synthesize the currently available data on this compound to provide a detailed technical overview for the scientific community.
Physicochemical Properties
While detailed physicochemical data for this compound is not extensively available in the public domain, its origin as a derivative of a natural product from Parthenium hysterophorus suggests a complex chemical structure, likely a sesquiterpene lactone, which are common secondary metabolites in this plant genus. Further characterization, including determination of its molecular formula, molecular weight, solubility, and stability, is essential for its advancement as a drug candidate.
In Vitro Efficacy: Quantitative Data
The primary evidence for the anticancer potential of this compound stems from its cytotoxic effects on human cancer cell lines. The available quantitative data from these studies are summarized below.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HCT-116 | Colorectal Carcinoma | IC50 | 5.0 μM | [1] |
Table 1: In Vitro Cytotoxicity of this compound
The IC50 value of 5.0 μM in HCT-116 cells indicates moderate potency and provides a strong rationale for further investigation into its mechanism of action and efficacy in a broader panel of cancer cell lines.
Mechanism of Action
Preliminary studies suggest that this compound exerts its cytotoxic effects through the modulation of apoptosis, a programmed cell death pathway that is often dysregulated in cancer.
Inhibition of Apoptosis Induction
This compound has been shown to inhibit apoptosis induced by various stimuli. It can inhibit apoptosis induced by both Bax and Bak, key pro-apoptotic proteins.[1] Furthermore, it has demonstrated the ability to suppress apoptosis triggered by chemical inducers such as Staurosporine, Etoposide, and Obatoclax in different cell lines.[1]
Modulation of Mitochondrial Apoptotic Pathway
The compound appears to target the intrinsic, or mitochondrial, pathway of apoptosis. It has been observed to suppress the mitochondrial translocation of Bax, a critical step in the initiation of mitochondrial outer membrane permeabilization and subsequent caspase activation.[1] Consistent with this, this compound was found to decrease mitochondrial oxygen consumption.
Figure 1: Proposed Mechanism of Action of this compound. This diagram illustrates the inhibitory effect of this compound on the mitochondrial apoptotic pathway.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of these initial findings.
Cell Culture
HCT-116 cells were cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) was likely determined using a standard colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. A general workflow for such an assay is depicted below.
Figure 2: General Workflow for an In Vitro Cytotoxicity Assay. This diagram outlines the key steps in determining the IC50 value of a compound in a cancer cell line.
Apoptosis Assays
To investigate the mechanism of cell death, various assays were likely employed:
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cells via flow cytometry.
-
Western Blotting: To measure the expression levels of key apoptotic proteins such as Bax, Bak, cleaved caspases, and cytochrome c in both the mitochondrial and cytosolic fractions.
-
Mitochondrial Membrane Potential Assay: Using dyes like JC-1 or TMRM to assess changes in mitochondrial function.
-
Oxygen Consumption Rate (OCR) Measurement: Using techniques like Seahorse XF analysis to determine the effect on mitochondrial respiration.
Future Directions
The initial findings on this compound are promising but require substantial further investigation to validate its potential as a therapeutic agent. Key future research directions include:
-
Structural Elucidation: Complete determination of the chemical structure of this compound.
-
Broad-Spectrum Efficacy Screening: Evaluation of its cytotoxicity against a diverse panel of cancer cell lines from different tissue origins.
-
In Vivo Studies: Assessment of its efficacy and safety in preclinical animal models of cancer.
-
Target Identification: Elucidation of the direct molecular target(s) of this compound to better understand its mechanism of action.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterization of its absorption, distribution, metabolism, excretion, and dose-response relationship in vivo.
-
Synthesis of Analogs: To explore structure-activity relationships and optimize for potency, selectivity, and drug-like properties.
Conclusion
This compound, a natural product derivative from Parthenium hysterophorus, has demonstrated in vitro cytotoxicity against human colorectal carcinoma cells with an IC50 of 5.0 μM. Its mechanism of action appears to involve the inhibition of the mitochondrial pathway of apoptosis. While these preliminary results are encouraging, further comprehensive studies are necessary to fully characterize its therapeutic potential. This technical guide provides a foundational overview for researchers and drug development professionals interested in exploring this promising natural product derivative for the treatment of cancer.
References
A Technical Guide to AMG 160 (Acapatamab): A PSMA-Targeting Bi-Specific T-Cell Engager for Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer remains a significant challenge in oncology, particularly in its metastatic castration-resistant (mCRPC) stage. A promising therapeutic target in this landscape is the Prostate-Specific Membrane Antigen (PSMA), a cell surface protein highly expressed on prostate cancer cells. This technical guide provides an in-depth overview of AMG 160 (acapatamab), a half-life extended (HLE) Bi-specific T-cell Engager (BiTE®) designed to target PSMA on tumor cells and the CD3 receptor on T-cells, thereby redirecting the patient's own immune system to eradicate cancer cells. This document details the preclinical and clinical development of AMG 160, including its mechanism of action, quantitative efficacy data, and the experimental protocols utilized in its evaluation.
Mechanism of Action
AMG 160 is an immuno-oncology therapy that functions by physically linking cytotoxic T-cells to PSMA-expressing prostate cancer cells. This bispecific antibody construct consists of two single-chain variable fragments (scFv): one that binds to PSMA on the cancer cell and another that binds to the CD3 component of the T-cell receptor complex. This forced synapse formation leads to T-cell activation, proliferation, cytokine release, and ultimately, targeted lysis of the prostate cancer cells, independent of major histocompatibility complex (MHC) presentation. The inclusion of an Fc domain extends the half-life of AMG 160, allowing for less frequent dosing.[1]
Below is a diagram illustrating the mechanism of action of AMG 160.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of AMG 160.
Table 1: Preclinical In Vitro Efficacy of AMG 160
| Parameter | Cell Line(s) | Result | Reference(s) |
| Half-maximal Lysis (EC50) | PSMA-expressing prostate cancer cell lines | 6–42 pmol/L | [2][3] |
| T-Cell Activation | Co-cultures of human PBMCs and C4-2 cells | Upregulation of CD25, CD69, 4-1BB, and PD-1 | [2] |
| Cytokine Production | Co-cultures of human PBMCs and target cells | Increased secretion of IFN-γ, TNF-α, IL-2, IL-6, IL-10 |
Table 2: Preclinical In Vivo Efficacy of AMG 160
| Animal Model | Tumor Model | Dosing Regimen | Key Findings | Reference(s) |
| NOD/SCID Mice | 22Rv-1 Xenograft | 0.2 mg/kg weekly | Promotes tumor regression | |
| NSG-B2M Mice | CTG-2428 PDX | 10 mg/kg every 2 days for 22 days | Tumor regression, enhanced with anti-PD-1 |
Table 3: Phase 1 Clinical Trial (NCT03792841) Preliminary Efficacy
| Parameter | Patient Population | Dosing Regimen | Result | Reference(s) |
| PSA Reduction >50% | mCRPC | 0.003–0.9 mg IV Q2W | 34.3% of patients | |
| Any PSA Decline | mCRPC | 0.003–0.9 mg IV Q2W | 68.6% of patients | |
| Objective Response (RECIST 1.1) | mCRPC with measurable disease (n=15) | 0.003–0.9 mg IV Q2W | 3 partial responses, 8 stable disease |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of AMG 160.
In Vitro T-Cell-Dependent Cellular Cytotoxicity (TDCC) Assay
Objective: To determine the potency of AMG 160 in mediating T-cell killing of PSMA-positive prostate cancer cells.
Materials:
-
Target Cells: PSMA-positive human prostate cancer cell lines (e.g., C4-2, 22Rv-1, LNCaP, VCaP). PSMA-negative cell line (e.g., PC-3) as a negative control.
-
Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells from healthy donors.
-
Agent: AMG 160 at various concentrations.
-
Assay Medium: RPMI 1640 supplemented with 10% FBS, L-glutamine, and antibiotics.
-
Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or flow cytometry-based viability dyes.
Protocol:
-
Cell Culture: Culture target prostate cancer cell lines to ~80% confluency.
-
Cell Plating: Seed target cells in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight.
-
Effector Cell Preparation: Isolate PBMCs or T-cells from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Co-culture: Add effector cells to the wells containing target cells at an effector-to-target (E:T) ratio of 10:1.
-
Treatment: Add serial dilutions of AMG 160 to the co-culture wells. Include a vehicle control (no AMG 160).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment:
-
Luminescent Assay: Add CellTiter-Glo® reagent to each well and measure luminescence using a plate reader.
-
Flow Cytometry: Harvest cells, stain with a viability dye (e.g., 7-AAD), and analyze on a flow cytometer to distinguish live and dead target cells.
-
-
Data Analysis: Calculate the percentage of specific lysis for each AMG 160 concentration compared to the vehicle control. Determine the EC50 value from the dose-response curve.
In Vitro T-Cell Activation and Cytokine Release Assay
Objective: To assess the ability of AMG 160 to activate T-cells and induce cytokine production in the presence of target cells.
Materials:
-
Same as TDCC assay.
-
Flow Cytometry Antibodies: Fluorochrome-conjugated antibodies against human CD3, CD4, CD8, CD25, CD69, 4-1BB, and PD-1.
-
Cytokine Detection: ELISA or multiplex immunoassay kits (e.g., Meso Scale Discovery) for human IFN-γ, TNF-α, IL-2, IL-6, and IL-10.
Protocol:
-
Follow steps 1-6 of the TDCC assay protocol.
-
Sample Collection: After the 48-hour incubation, collect the cell culture supernatants for cytokine analysis and harvest the cells for flow cytometry.
-
Flow Cytometry:
-
Wash the harvested cells with FACS buffer.
-
Stain the cells with the antibody cocktail for 30 minutes at 4°C.
-
Wash the cells and acquire data on a flow cytometer.
-
Gate on the T-cell population (CD3+) and analyze the expression of activation markers.
-
-
Cytokine Analysis:
-
Centrifuge the collected supernatants to remove cellular debris.
-
Perform the cytokine measurement according to the manufacturer's instructions for the chosen assay kit.
-
-
Data Analysis: Quantify the percentage of T-cells expressing activation markers and the concentration of each cytokine in the supernatants.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor activity of AMG 160 in a living organism.
Materials:
-
Animals: Immunodeficient mice (e.g., NOD/SCID or NSG-B2M).
-
Tumor Cells/Tissue: 22Rv-1 human prostate cancer cells or patient-derived xenograft (PDX) fragments (e.g., CTG-2428).
-
Effector Cells: Human T-cells.
-
Agent: AMG 160 and control BiTE molecule.
-
Tools: Calipers for tumor measurement.
Protocol:
-
Tumor Implantation:
-
Cell Line Xenograft: Subcutaneously inject 22Rv-1 cells mixed with Matrigel into the flank of the mice.
-
PDX Model: Surgically implant tumor fragments subcutaneously.
-
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
T-Cell Engraftment: Administer human T-cells intravenously to the mice.
-
Treatment Administration:
-
Administer AMG 160 (e.g., 0.2 mg/kg) or a control BiTE molecule intravenously or intraperitoneally according to the study schedule (e.g., weekly).
-
For combination studies, co-administer other agents like anti-PD-1 antibodies.
-
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined size or for a specified duration. Euthanize mice at the study endpoint and collect tumors for further analysis if required.
-
Data Analysis: Plot mean tumor volume over time for each group. Perform statistical analysis to compare treatment groups.
PSMA Signaling in Prostate Cancer
While the primary mechanism of AMG 160 is direct T-cell mediated cytotoxicity, understanding the role of PSMA in prostate cancer cell signaling provides context for its importance as a therapeutic target. PSMA's enzymatic activity has been linked to the activation of pro-survival signaling pathways. For instance, PSMA can modulate the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival. By targeting PSMA, therapies not only mark cancer cells for destruction but may also indirectly interfere with these oncogenic signaling cascades.
Clinical Development: Phase 1 Trial (NCT03792841)
Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of AMG 160 in patients with mCRPC.
Study Design: An open-label, dose-escalation, and dose-expansion Phase 1 study of AMG 160 monotherapy and in combination with pembrolizumab.
Key Inclusion Criteria:
-
Histologically or cytologically confirmed mCRPC.
-
Refractory to at least one novel hormonal therapy (e.g., abiraterone, enzalutamide).
-
Failed 1-2 taxane-based chemotherapy regimens (or unsuitable/refused).
-
Evidence of progressive disease.
Key Exclusion Criteria:
-
Active autoimmune disease.
-
CNS metastases.
-
Prior PSMA-targeted therapy (with some exceptions).
Treatment: AMG 160 administered as a short intravenous infusion every two weeks in escalating dose cohorts (0.003 mg to 0.9 mg).
Preliminary Findings: AMG 160 demonstrated a manageable safety profile, with cytokine release syndrome (CRS) being the most common adverse event, which was generally reversible and manageable. The preliminary efficacy data showed anti-tumor activity in a heavily pre-treated patient population, with a significant proportion of patients exhibiting a decline in PSA levels.
Conclusion
AMG 160 (acapatamab) represents a promising immunotherapeutic approach for patients with metastatic castration-resistant prostate cancer by effectively leveraging the patient's own T-cells to target and eliminate PSMA-expressing tumor cells. Preclinical data have demonstrated its potent in vitro and in vivo activity, and early clinical findings suggest a manageable safety profile with encouraging signs of anti-tumor efficacy. Further clinical investigation is warranted to fully elucidate the therapeutic potential of AMG 160 in the treatment of advanced prostate cancer.
References
- 1. BiTE-ing into prostate cancer with bispecific T cell engagers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The PSMA-targeting Half-life Extended BiTE Therapy AMG 160 has Potent Antitumor Activity in Preclinical Models of Metastatic Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Safety and Toxicity Profile of Anticancer Agent 160: A Preclinical Overview
Disclaimer: As "Anticancer Agent 160" is not a publicly recognized designation, this document presents a hypothetical initial safety and toxicity profile for an illustrative compound, herein named Hypothetical this compound (HAA-160). The data and experimental protocols are representative examples based on established preclinical evaluation guidelines for novel anticancer therapeutics and are not derived from any specific, real-world agent.
This technical guide provides a summary of the foundational non-clinical safety and toxicity studies for HAA-160, a novel small molecule inhibitor targeting the PI3K/Akt signaling pathway. The information is intended for researchers, scientists, and drug development professionals to illustrate a typical preclinical data package required for Investigational New Drug (IND) applications.
In Vitro Cytotoxicity and Selectivity
The initial assessment of HAA-160 involved evaluating its cytotoxic effects on a panel of human cancer cell lines versus normal human cells. The half-maximal inhibitory concentration (IC50) was determined using a standard colorimetric assay.[1][2]
Table 1: In Vitro Cytotoxicity of HAA-160 (72-hour exposure)
| Cell Line | Cancer Type | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (Normal IC50 / Cancer IC50) |
| MCF-7 | Breast Cancer | 0.85 | hTERT-HME1 | 15.2 | 17.9 |
| A549 | Lung Cancer | 1.2 | BEAS-2B | 20.5 | 17.1 |
| PC-3 | Prostate Cancer | 0.98 | RWPE-1 | 18.4 | 18.8 |
| HCT116 | Colon Cancer | 1.5 | CCD 841 CoN | 25.1 | 16.7 |
-
Cell Seeding: Cancer and normal cell lines were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: HAA-160 was serially diluted in culture medium to achieve a range of concentrations (e.g., 0.01 µM to 100 µM) and added to the respective wells. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[1]
-
Solubilization and Absorbance Reading: The formazan crystals were dissolved using a solubilization solution (e.g., DMSO or acidic isopropanol), and the absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the log concentration of HAA-160 and fitting the data to a dose-response curve.
In Vivo Acute Toxicity
Acute toxicity studies were conducted in two rodent species to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[3][4]
Table 2: Single-Dose Acute Toxicity of HAA-160
| Species | Strain | Route of Administration | MTD (mg/kg) | Observed Toxicities |
| Mouse | C57BL/6 | Intravenous (IV) | 50 | Lethargy, weight loss, transient ataxia at higher doses |
| Rat | Sprague-Dawley | Oral (PO) | 200 | Mild sedation, decreased food consumption at higher doses |
-
Animal Models: Healthy, young adult C57BL/6 mice and Sprague-Dawley rats were used. Animals were acclimated for at least one week before the study.
-
Dose Administration: HAA-160 was formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline). A single dose was administered either intravenously or orally to different dose groups (n=3-5 animals per group).
-
Clinical Observations: Animals were observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, activity levels), and body weight changes for 14 days post-administration.
-
Endpoint: The MTD was defined as the highest dose that did not cause mortality or other signs of life-threatening toxicity.
Repeat-Dose Toxicity Study (7-Day)
A 7-day repeat-dose study was performed in rats to assess the toxicity profile of HAA-160 upon repeated administration and to inform dose selection for longer-term studies.
Table 3: Key Findings from 7-Day Repeat-Dose Toxicity in Rats (Oral Gavage)
| Dose Group (mg/kg/day) | Key Clinical Observations | Changes in Body Weight | Key Hematology Findings | Key Clinical Chemistry Findings |
| 0 (Vehicle) | No abnormalities | Normal gain | Within normal limits | Within normal limits |
| 25 | No abnormalities | Normal gain | No significant changes | No significant changes |
| 75 | Mild, transient sedation | Slight decrease | No significant changes | Slight elevation in ALT/AST |
| 150 | Moderate sedation, piloerection | ~10% decrease | Mild anemia | Moderate elevation in ALT/AST |
-
Animal Model: Sprague-Dawley rats were randomly assigned to dose groups (n=5/sex/group).
-
Dosing: HAA-160 was administered daily via oral gavage for 7 consecutive days at doses of 0, 25, 75, and 150 mg/kg.
-
Monitoring: Daily clinical observations and twice-weekly body weight measurements were recorded.
-
Terminal Procedures: On day 8, blood samples were collected for hematology and clinical chemistry analysis. A full necropsy was performed, and major organs were weighed and preserved for histopathological examination.
Mechanism of Action: PI3K/Akt Signaling Pathway
HAA-160 is designed to inhibit the PI3K/Akt signaling pathway, which is commonly dysregulated in cancer and plays a crucial role in cell proliferation, survival, and growth.
Preliminary Safety Pharmacology
Safety pharmacology studies are essential to investigate potential adverse effects on major physiological systems. An early assessment of cardiovascular risk was conducted.
Table 4: In Vitro hERG Channel Assay
| Compound | IC50 (µM) |
| HAA-160 | > 30 |
-
Cell System: Human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel were used.
-
Method: Whole-cell patch-clamp recordings were performed at room temperature.
-
Procedure: Cells were exposed to increasing concentrations of HAA-160, and the effect on the hERG current was measured.
-
Analysis: The concentration-response curve was used to determine the IC50 value. An IC50 > 30 µM is generally considered to have a low risk of causing QT prolongation.
Summary and Future Directions
The initial preclinical safety and toxicity profile of HAA-160 indicates a favorable therapeutic window. The agent demonstrates selective cytotoxicity against cancer cells in vitro and is tolerated in vivo at doses expected to be efficacious. Mild to moderate, reversible liver enzyme elevations were noted as the primary dose-limiting toxicity in the 7-day rat study. The lack of significant hERG channel inhibition suggests a low risk for cardiovascular toxicity.
These preliminary findings support the continued development of HAA-160. Further studies, including extended repeat-dose toxicity studies in two species (rodent and non-rodent) and a full battery of safety pharmacology and genotoxicity assays, are required to support a formal IND submission.
References
- 1. scielo.br [scielo.br]
- 2. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Toxicity Assessment for Novel Treatments of Cancer Pain - Ace Therapeutics [ace-therapeutics.com]
- 4. hoeford.com [hoeford.com]
Methodological & Application
Application Notes and Protocols for Anticancer Agent 160
Topic: "Anticancer agent 160" Synthesis and Application Protocols For: Researchers, scientists, and drug development professionals.
Introduction
"this compound," commercially identified as Compound 6, is a potent semi-synthetic derivative of parthenin, a naturally occurring sesquiterpene lactone isolated from the invasive plant Parthenium hysterophorus. This agent has demonstrated significant cytotoxic activity against various cancer cell lines, notably exhibiting a half-maximal inhibitory concentration (IC50) of approximately 5.0 µM against the human colon cancer cell line HCT-116[1]. The therapeutic potential of this compound lies in its ability to induce apoptosis in cancer cells. This document provides a detailed protocol for the semi-synthesis of this agent from its natural precursor, parthenin, along with methodologies for its biological evaluation and an overview of its mechanism of action.
Data Presentation
The cytotoxic activity of this compound and related extracts from Parthenium hysterophorus are summarized below. These data highlight the agent's potency against various human cancer cell lines.
Table 1: Cytotoxicity of this compound (Compound 6) and Parthenium hysterophorus Extracts
| Compound/Extract | Cell Line | Assay Type | IC50 / % Inhibition | Reference |
| This compound (Compound 6) | HCT-116 (Colon) | Not Specified | 5.0 ± 0.08 µM | [1] |
| Methanolic Extract | MCF-7 (Breast) | MTT | 30.81 ± 0.09 ng/mL | [2] |
| Methanolic Extract | HeLa (Cervical) | MTT | 5.35 ± 0.03 ng/mL | [2] |
| Ethanolic Extract | MCF-7 (Breast) | SRB | 81% inhibition at 100 µg/mL | [3] |
| Ethanolic Extract | THP-1 (Leukemia) | SRB | 85% inhibition at 100 µg/mL | |
| Aqueous Extract | HCT-116 (Colon) | SRB | 100% inhibition at 100 µg/mL | |
| Hexane Extract (Root) | HCT-116 (Colon) | SRB | 99% inhibition at 100 µg/mL | |
| Ethanolic Extract (Root) | HCT-116 (Colon) | SRB | 93% inhibition at 100 µg/mL |
Experimental Protocols
Protocol 1: Isolation of Parthenin from Parthenium hysterophorus
This protocol describes a general method for the extraction and isolation of parthenin, the precursor for this compound.
1. Plant Material Collection and Preparation:
- Collect the aerial parts of Parthenium hysterophorus.
- Shade-dry the plant material to a constant weight.
- Grind the dried material into a fine powder.
2. Soxhlet Extraction:
- Pack the powdered plant material into a Soxhlet apparatus.
- Extract the powder with a suitable solvent such as methanol or ethanol for several hours.
- Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Chromatographic Purification:
- Subject the crude extract to column chromatography over silica gel.
- Elute the column with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).
- Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing parthenin.
- Pool the parthenin-rich fractions and recrystallize to obtain pure parthenin.
Protocol 2: Semi-synthesis of this compound (Compound 6)
This protocol outlines the semi-synthesis of this compound from parthenin via a 1,3-dipolar cycloaddition reaction.
1. Reaction Setup:
- In a round-bottom flask, dissolve 2-Nitro-benzonitrile N-oxide (1.2 mmol) in tetrahydrofuran (THF, 10 ml).
- Stir the solution for 10 minutes, maintaining the temperature between 0-5°C.
2. Addition of Parthenin:
- To the cooled solution, add parthenin (1 mmol).
- Continue stirring the reaction mixture at 0-5°C for 20 minutes.
3. Reaction Completion and Workup:
- Allow the reaction to proceed at ambient temperature for 3 hours.
- Evaporate the solvent in vacuo.
4. Purification:
- Purify the crude product by column chromatography to yield the pure this compound (Compound 6).
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to evaluate the cytotoxic effects of this compound on cancer cell lines.
1. Cell Seeding:
- Culture cancer cells (e.g., HCT-116) in appropriate media.
- Seed the cells in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells/mL and incubate for 24 hours.
2. Compound Treatment:
- Prepare serial dilutions of this compound in the culture medium.
- Add the different concentrations of the compound to the wells containing the cells.
- Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
- Incubate the plates for 48 hours.
3. MTT Addition and Incubation:
- Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
4. Formazan Solubilization and Absorbance Reading:
- Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability compared to the vehicle control.
- Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Mandatory Visualizations
Caption: Workflow for the isolation, semi-synthesis, and biological evaluation of this compound.
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
Caption: Proposed apoptotic signaling pathway for this compound.
References
- 1. Semisynthesis of Novel Dispiro-pyrrolizidino/thiopyrrolizidino-oxindolo/indanedione Natural Product Hybrids of Parthenin Followed by Their Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcmas.com [ijcmas.com]
- 3. Parthenium hysterophorus: A Probable Source of Anticancer, Antioxidant and Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Anticancer Agent 160
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 160, a natural product isolated from Parthenium hysterophorus, has demonstrated notable cytotoxicity against human colorectal carcinoma HCT-116 cells with an IC50 of 5.0 μM.[1][2][3] Extracts of Parthenium hysterophorus have likewise shown cytotoxic effects against HCT-116 and other cancer cell lines.[4][5] These promising in vitro findings necessitate further investigation through in vivo models to assess the agent's therapeutic potential and safety profile in a physiological context.
This document provides detailed protocols for the in vivo evaluation of this compound using a human colorectal cancer xenograft model in mice. The protocols cover the establishment of the xenograft model, evaluation of anti-tumor efficacy, and assessment of systemic toxicity. Representative data and visualizations are included to guide the experimental design and interpretation of results.
I. In Vivo Xenograft Model: HCT-116
The HCT-116 human colorectal cancer cell line is a well-established and widely used model for in vivo cancer research. When implanted into immunocompromised mice, HCT-116 cells readily form solid tumors, providing a robust system to evaluate the efficacy of novel therapeutic agents.
Experimental Workflow
The overall workflow for the in vivo study is depicted below.
Caption: Experimental workflow for the in vivo evaluation of this compound.
II. Experimental Protocols
Protocol 1: HCT-116 Xenograft Model Establishment
1. Animal Model:
-
Species: Mouse
-
Strain: Athymic Nude (nu/nu) or NOD/SCID mice, 6-8 weeks old.
-
Supplier: Reputable commercial vendor (e.g., Charles River, The Jackson Laboratory).
-
Acclimatization: House animals for at least one week before the experiment in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and provide ad libitum access to sterile food and water.
2. Cell Culture and Implantation:
-
Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
3. Tumor Growth Monitoring and Group Assignment:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with a digital caliper every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W^2 x L) / 2 .
-
Once tumors reach a mean volume of approximately 100-150 mm³, randomly assign the mice into treatment groups (n=8-10 mice per group).
Protocol 2: Evaluation of Anti-Tumor Efficacy
1. Treatment Groups:
-
Group 1 (Vehicle Control): Administer the vehicle used to dissolve this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Group 2 (this compound - Low Dose): e.g., 25 mg/kg body weight.
-
Group 3 (this compound - High Dose): e.g., 50 mg/kg body weight.
-
Group 4 (Positive Control): A standard-of-care chemotherapeutic agent for colorectal cancer, such as 5-Fluorouracil (5-FU) at a previously established effective dose.
2. Drug Administration:
-
Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.), depending on the physicochemical properties and formulation of this compound.
-
Frequency: Daily or every other day for a specified period (e.g., 21 days).
-
Dosage Formulation: Prepare fresh formulations daily. Ensure the agent is completely dissolved or forms a stable suspension.
3. Efficacy Assessment:
-
Continue to measure tumor volume and body weight every 2-3 days throughout the treatment period.
-
At the end of the study, euthanize the mice and carefully excise the tumors.
-
Measure the final weight of each tumor.
-
Calculate the Tumor Growth Inhibition (TGI) rate using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100
Protocol 3: In Vivo Toxicity Assessment
1. Health Monitoring:
-
Observe the mice daily for any clinical signs of toxicity, such as changes in behavior, posture, grooming, and signs of pain or distress.
-
Record body weight every 2-3 days. A body weight loss of more than 20% is often considered a humane endpoint.
2. Necropsy and Organ Collection:
-
At the study endpoint, perform a gross necropsy.
-
Collect major organs (e.g., liver, kidneys, spleen, lungs, heart) and weigh them.
-
Calculate the organ-to-body-weight ratio.
-
Collect blood samples via cardiac puncture for hematological and serum biochemical analysis.
3. Histopathological Analysis:
-
Fix a portion of the tumor and major organs in 10% neutral buffered formalin for histopathological examination to assess for any treatment-related cellular changes.
III. Data Presentation (Hypothetical Data)
The following tables present hypothetical but realistic data for an in vivo study of this compound.
Table 1: Anti-tumor Efficacy of this compound in HCT-116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 125.4 ± 15.2 | 1580.6 ± 210.5 | 1.62 ± 0.25 | - |
| This compound | 25 | 124.8 ± 14.8 | 948.3 ± 155.7 | 0.98 ± 0.18 | 40.0 |
| This compound | 50 | 126.1 ± 16.1 | 616.4 ± 130.2 | 0.65 ± 0.14 | 61.0 |
| Positive Control (5-FU) | 20 | 125.9 ± 15.5 | 521.6 ± 115.9 | 0.54 ± 0.11 | 67.0 |
Data are presented as mean ± standard deviation.
Table 2: Toxicity Profile of this compound
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) | Mean Liver Weight (g) | Mean Spleen Weight (g) | Serum ALT (U/L) | Serum CRE (mg/dL) |
| Vehicle Control | - | +5.8 ± 2.1 | 1.25 ± 0.11 | 0.12 ± 0.03 | 35.4 ± 5.6 | 0.45 ± 0.08 |
| This compound | 25 | +4.5 ± 2.5 | 1.28 ± 0.13 | 0.13 ± 0.04 | 38.1 ± 6.2 | 0.48 ± 0.09 |
| This compound | 50 | -2.3 ± 3.0 | 1.30 ± 0.15 | 0.14 ± 0.05 | 42.5 ± 7.1 | 0.51 ± 0.10 |
| Positive Control (5-FU) | 20 | -8.5 ± 3.8 | 1.15 ± 0.10 | 0.09 ± 0.02 | 55.2 ± 8.9 | 0.62 ± 0.12 |
Data are presented as mean ± standard deviation. ALT: Alanine aminotransferase; CRE: Creatinine.
IV. Potential Mechanism of Action: Signaling Pathways
While the specific mechanism of action for this compound is yet to be elucidated, many natural products exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The diagram below illustrates a generalized view of common signaling pathways in colorectal cancer that could be potential targets for this compound.
Caption: Representative signaling pathways in colorectal cancer.
This diagram illustrates the MAPK/ERK and PI3K/Akt pathways, which are frequently dysregulated in colorectal cancer and are common targets for natural product-based anticancer agents. Further molecular studies are required to identify the specific targets of this compound.
References
- 1. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. jtrolis.ub.ac.id [jtrolis.ub.ac.id]
- 3. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 4. In Vitro Antibacterial, Antioxidant, and Cytotoxic Activities of Parthenium hysterophorus and Characterization of Extracts by LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
Application Notes and Protocols for Anticancer Agent 160
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Anticancer agent 160" (also referred to as Compound 6) is a natural product isolated from the plant Parthenium hysterophorus. This sesquiterpene lactone has demonstrated cytotoxic effects against various cancer cell lines. Notably, it has been shown to be effective against the human colorectal carcinoma cell line HCT-116, with a reported half-maximal inhibitory concentration (IC50) of 5.0 μM.[1] The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, through the modulation of key signaling pathways within the cancer cells. These application notes provide detailed protocols for the in vitro treatment of cancer cell lines with this compound and for assessing its biological effects.
Data Presentation
The cytotoxic effects of extracts and compounds from Parthenium hysterophorus, including agents similar to this compound, have been evaluated across a range of human cancer cell lines. The following tables summarize the reported IC50 values.
Table 1: Cytotoxicity of Parthenium hysterophorus Extracts and Compounds on Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound/Extract | IC50 Value | Assay |
| HCT-116 | Colon Carcinoma | This compound (Compound 6) | 5.0 μM | Not Specified |
| PC-3 | Prostate Cancer | Methanolic Extract | 0.11 μM | SRB Assay |
| MCF-7 | Breast Cancer | Methanolic Flower Extract | 30.81 ng/mL | MTT Assay |
| HeLa | Cervical Cancer | Methanolic Flower Extract | 5.35 ng/mL | MTT Assay |
| HL-60 | Promyelocytic Leukemia | Ethanolic Extract | >100 µg/ml (low inhibition) | MTT Assay |
| DU-145 | Prostate Cancer | Ethanolic Extract | >100 µg/ml (approx. 50% inhibition) | SRB Assay |
| THP-1 | Acute Monocytic Leukemia | Ethanolic Extract | <100 µg/ml (85% inhibition) | SRB Assay |
Experimental Protocols
Cell Culture
This protocol outlines the standard procedure for culturing HCT-116 human colorectal carcinoma cells.
Materials:
-
HCT-116 cells (ATCC CCL-247)
-
McCoy's 5A Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing McCoy's 5A medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of HCT-116 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension. Resuspend the pellet in fresh medium and seed into new flasks or plates at the desired density.
Preparation and Treatment with this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete growth medium
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. For example, if the molecular weight is 262.3 g/mol , dissolve 2.623 mg in 1 mL of DMSO. Aliquot and store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in complete growth medium to the desired final concentrations (e.g., for an IC50 determination, a range of concentrations from 0.1 µM to 100 µM might be appropriate). Ensure the final DMSO concentration in the cell culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Seed HCT-116 cells in appropriate culture plates (e.g., 96-well plate for viability assays). Allow the cells to adhere overnight. The next day, remove the medium and replace it with fresh medium containing the various concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
Apoptosis Detection (Caspase-3/7 Activity Assay)
This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
Treated cells in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Seed HCT-116 cells in a 96-well white-walled plate and treat with this compound as described above. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Signaling Pathways and Visualizations
This compound, being a parthenolide-like compound, is believed to exert its anticancer effects by modulating several key signaling pathways.
NF-κB Signaling Pathway
Parthenolide is a known inhibitor of the NF-κB pathway.[2][3][4][5] It can directly inhibit the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival and anti-apoptotic genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
JAK/STAT3 Signaling Pathway
Parthenolide has also been shown to inhibit the JAK/STAT3 signaling pathway. It can covalently bind to and inactivate Janus kinases (JAKs), thereby preventing the phosphorylation and activation of STAT3. Activated STAT3 typically dimerizes, translocates to the nucleus, and promotes the expression of genes involved in cell proliferation and survival.
References
- 1. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parthenium hysterophorus mediated inflammation and hyper-responsiveness via NF-κB pathway in human A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parthenolide, an inhibitor of the nuclear factor-kappaB pathway, ameliorates cardiovascular derangement and outcome in endotoxic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anticancer Agent 160 in Mouse Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are for research purposes only. "Anticancer agent 160" is an investigational compound, and its identity is based on available chemical library information, which suggests it is also known as "Compound 6," a derivative of the natural product Parthenin.[1][2] The experimental protocols, including dosage, are provided as a recommended framework for preclinical evaluation and should be adapted based on further empirical data.
Introduction and Mechanism of Action
"this compound" (hereafter referred to as Agent 160) is a novel investigational compound derived from Parthenin, a sesquiterpene lactone isolated from the plant Parthenium hysterophorus.[1][2] In preclinical studies, Agent 160 has demonstrated cytotoxicity against human colorectal carcinoma HCT-116 cells with an IC50 of 5.0 μM.[1]
The proposed primary mechanism of action for Agent 160, similar to other sesquiterpene lactones like Parthenolide, is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In many cancer cells, the NF-κB pathway is constitutively active and drives the expression of genes responsible for cell proliferation, survival, angiogenesis, and metastasis. By inhibiting this pathway, Agent 160 is hypothesized to suppress tumor growth and promote programmed cell death (apoptosis). The inhibition is thought to occur through the prevention of IκB (inhibitor of kappa B) degradation, which keeps NF-κB sequestered in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent transcriptional activity. This leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the induction of the intrinsic apoptotic cascade.
Caption: Putative mechanism of Agent 160 via NF-κB inhibition and apoptosis induction.
Experimental Protocols
A phased experimental approach is recommended, starting with a Maximum Tolerated Dose (MTD) study to determine safety and tolerability, followed by a tumor growth inhibition study to assess efficacy.
Protocol 1: Agent 160 Formulation
-
Reconstitution: Agent 160 is a hydrophobic compound. For in vivo administration, a formulation that ensures solubility and stability is critical.
-
Vehicle Preparation: A common vehicle for poorly soluble compounds is a mixture of DMSO, a surfactant like Cremophor EL, and a sterile aqueous solution. A recommended starting vehicle is 10% DMSO, 18% Cremophor EL, and 72% sterile 5% dextrose in water (D5W).
-
Formulation Procedure:
-
Weigh the required amount of Agent 160 powder.
-
Completely dissolve the Agent 160 powder in 100% DMSO.
-
In a separate sterile tube, mix the Cremophor EL and D5W.
-
Slowly add the Agent 160/DMSO solution to the Cremophor/dextrose mixture while vortexing continuously to prevent precipitation.
-
The final formulation should be prepared fresh daily before administration.
-
Protocol 2: Cell Culture for HCT-116 Xenografts
-
Cell Line: Human colorectal carcinoma, HCT-116 (ATCC® CCL-247™).
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells. Ensure cell viability is >95% via Trypan Blue exclusion before implantation.
Protocol 3: Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of Agent 160 that can be administered without causing life-threatening toxicity or more than 15-20% body weight loss.
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Study Design:
-
Acclimate mice for at least one week before the study begins.
-
Randomly assign mice to treatment groups (n=3-5 per group).
-
Prepare escalating doses of Agent 160 (e.g., 10, 25, 50, 75 mg/kg) and a vehicle control group. The starting doses should be guided by any available in vitro cytotoxicity data.
-
Administer Agent 160 daily via oral gavage (PO) or intraperitoneal (IP) injection for 14 consecutive days. The route should be chosen based on the intended clinical application and compound properties.
-
-
Monitoring:
-
Record body weight daily.
-
Observe mice daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming, stool consistency).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
-
Data Analysis: Determine the MTD as the highest dose that meets the predefined tolerability criteria.
Protocol 4: HCT-116 Xenograft Efficacy Study
-
Objective: To evaluate the antitumor efficacy of Agent 160 at well-tolerated doses in an HCT-116 subcutaneous xenograft model.
-
Tumor Implantation:
-
Harvest HCT-116 cells during their exponential growth phase.
-
Resuspend cells in sterile, serum-free medium or PBS at a concentration of 3 x 10^7 cells/mL.
-
Inject 0.1 mL of the cell suspension (3 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Monitoring and Group Assignment:
-
Allow tumors to grow. Begin caliper measurements twice weekly once tumors are palpable.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
-
Treatment:
-
Begin treatment with Agent 160 at doses at or below the determined MTD (e.g., MTD and 1/2 MTD).
-
Include a vehicle control group and optionally a positive control group (e.g., a standard-of-care chemotherapy like 5-FU).
-
Administer treatment for a predefined period (e.g., 21-28 days) according to the schedule determined in the MTD study (e.g., daily PO).
-
-
Efficacy Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is Tumor Growth Inhibition (%TGI). TGI is calculated at the end of the study using the formula: %TGI = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
-
Monitor for any signs of toxicity. Euthanize mice if tumor volume exceeds 2000 mm³ or if they show signs of significant distress or weight loss >20%.
-
Data Presentation
Quantitative data from the MTD and efficacy studies should be summarized in tables for clear interpretation.
Table 1: Example Data Summary for MTD Study
| Group | Dose (mg/kg) | Administration Route | Mean Body Weight Change (%) | Clinical Toxicity Signs | Mortality |
| 1 | Vehicle | PO, Daily | +2.5 ± 0.8 | None | 0/5 |
| 2 | 25 | PO, Daily | -1.5 ± 1.2 | None | 0/5 |
| 3 | 50 | PO, Daily | -8.7 ± 2.1 | Mild lethargy | 0/5 |
| 4 | 75 | PO, Daily | -18.2 ± 3.5 | Significant lethargy, ruffled fur | 1/5 |
Table 2: Example Data Summary for Efficacy Study
| Group | Dose (mg/kg) | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | % TGI | P-value (vs. Vehicle) | Mean Final Body Weight (g) |
| Vehicle Control | - | 152.3 ± 15.1 | 1854.6 ± 203.7 | - | - | 24.1 ± 0.9 |
| Agent 160 | 25 | 155.1 ± 14.8 | 987.2 ± 150.4 | 46.8 | <0.01 | 23.5 ± 0.8 |
| Agent 160 | 50 | 149.8 ± 16.2 | 541.3 ± 98.5 | 70.8 | <0.001 | 22.1 ± 1.1 |
| Positive Control | Dose | 151.5 ± 14.9 | 455.7 ± 85.1 | 75.4 | <0.001 | 21.5 ± 1.3 |
Visualization of Experimental Workflow
Caption: Workflow for preclinical in vivo evaluation of this compound.
References
"Anticancer agent 160" solution preparation and stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 160, also identified as Compound 6, is a natural product isolated from the plant Parthenium hysterophorus.[1] This document provides essential information and standardized protocols for the preparation, storage, and preliminary experimental use of this compound. The provided data and protocols are intended to serve as a guide for researchers in the fields of oncology and drug discovery.
Physicochemical and Biological Properties
A summary of the known properties of this compound is presented in the table below. Limited public information is available for this specific compound; therefore, some data is based on general knowledge of natural product-derived small molecules.
| Property | Value/Description | Source |
| Synonyms | Compound 6 | [1] |
| Source | Parthenium hysterophorus | [1] |
| Biological Activity | Cytotoxic to HCT-116 cells | [1] |
| IC50 | 5.0 µM (in HCT-116 cells) | [1] |
| Molecular Weight | Not specified in available literature. | |
| Purity | Not specified in available literature. Recommended to be >95% for in vitro studies. | |
| Appearance | Not specified in available literature. Often a white to off-white or yellowish solid. |
Solution Preparation and Storage
Due to the lack of specific solubility and stability data for this compound, the following are general recommendations for handling natural product-derived compounds. It is strongly advised to perform small-scale solubility tests before preparing a large stock solution.
Recommended Solvents and Stock Solution Preparation
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Recommended for initial stock solution. DMSO is a versatile solvent for many organic compounds. Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤0.5%). |
| Ethanol (Absolute) | 1-10 mM | An alternative to DMSO. May be more suitable for certain in vivo studies. Check for complete dissolution. |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh a small amount of this compound (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Calculate the volume of DMSO required to achieve a 10 mM concentration. The formula is: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000 (Note: As the molecular weight is not specified, a hypothetical molecular weight would be used for this calculation, or the desired molarity would be achieved by adjusting the mass of the compound).
-
Dissolution: Add the calculated volume of high-purity, sterile DMSO to the tube.
-
Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) may aid dissolution but should be done with caution to avoid degradation.
-
Storage: Aliquot the stock solution into smaller volumes in light-protecting tubes to avoid repeated freeze-thaw cycles.
Stability and Storage
| Form | Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C | At least 1 year | Store in a desiccator to protect from moisture. Protect from light. |
| Stock Solution (in DMSO) | -20°C or -80°C | 3-6 months | Minimize freeze-thaw cycles. For long-term storage, -80°C is preferred. Protect from light. |
Experimental Protocols
The following are generalized protocols that can be adapted for studying the effects of this compound.
In Vitro Cytotoxicity Assay (MTT/MTS Assay)
This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of this compound against a cancer cell line, such as HCT-116.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining the IC50 of this compound.
Materials:
-
HCT-116 cells (or other cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Dilution: Prepare a series of dilutions of this compound from the stock solution in complete medium. A common starting point is a 2-fold serial dilution from 100 µM down to 0 µM (vehicle control).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the highest concentration of DMSO used (vehicle control).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution to each well and incubate until the formazan crystals are fully dissolved.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.
Postulated Mechanism of Action
While the specific molecular targets of this compound have not been fully elucidated in the available literature, many natural product-derived cytotoxic agents induce apoptosis in cancer cells. A plausible, though hypothetical, signaling pathway is illustrated below.
Hypothetical Apoptotic Pathway Induced by this compound
Caption: A generalized intrinsic apoptosis pathway potentially activated by this compound.
This proposed pathway suggests that this compound may induce cellular stress, leading to the activation of the mitochondrial (intrinsic) apoptotic pathway. This culminates in the activation of executioner caspases, such as Caspase-3, which then orchestrate the dismantling of the cell. Experimental validation through western blotting for key apoptotic proteins (e.g., cleaved Caspase-3, Bax, Bcl-2) and functional assays (e.g., Annexin V staining) would be required to confirm this mechanism.
Disclaimer
The information provided in this document is for research purposes only. The protocols and data are based on general laboratory practices and the limited available literature on this compound. Researchers should exercise appropriate caution and perform their own validation experiments. This compound should be handled in accordance with standard laboratory safety procedures.
References
Analytical Methods for the Quantification of Anticancer Agent 160
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
"Anticancer agent 160" represents a novel small molecule inhibitor targeting key signaling pathways implicated in oncogenesis. Accurate quantification of this agent in various matrices is critical for preclinical pharmacokinetic studies, formulation development, and clinical therapeutic drug monitoring. These application notes provide detailed protocols for the quantification of "this compound" using common analytical techniques, along with a summary of their performance characteristics. While "this compound" is a hypothetical compound, the methodologies and data presented are based on established analytical procedures for well-known anticancer drugs with similar properties, such as tyrosine kinase inhibitors and cytotoxic agents.
Summary of Quantitative Data
The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes typical performance parameters for the quantification of small molecule anticancer agents, which can be expected for "this compound".
| Analytical Method | Analyte Example | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range |
| HPLC-UV | Imatinib | 0.63 µg/mL[1] | 1.90 µg/mL[1] | 10 - 90 µg/mL[1] |
| Imatinib | - | 10 ng/mL[2] | 10 - 5000 ng/mL[2] | |
| Imatinib | 200 ng/mL | 500 ng/mL | 200 - 10000 ng/mL | |
| LC-MS/MS | Gefitinib | - | 0.30 ng/mL | 5 - 2000 ng/mL |
| Gefitinib | - | 2 ng/mL | 2.6 - 5250 ng/mL | |
| Imatinib | - | 50 ng/mL | 50 - 5000 ng/mL | |
| Erlotinib | - | 5 ng/mL | 5 - 3000 ng/mL | |
| UV-Vis Spectroscopy | Doxorubicin | 0.06 µg/ml | 0.2 µg/ml | 5 - 60 µg/ml |
| Doxorubicin | 1.2 µg/mL (in plasma) | - | 0.2 - 10 µg/mL | |
| Spectrofluorimetry | Erlotinib | - | - | 1 - 5 µg/mL |
Signaling Pathways Targeted by this compound
"this compound" is designed to inhibit aberrant signaling pathways that drive tumor growth and proliferation. Two of the most well-established targets for small molecule inhibitors are the EGFR and BCR-ABL signaling pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events promoting cell growth, proliferation, and survival. Mutations or overexpression of EGFR can lead to uncontrolled cell division and are implicated in various cancers. Small molecule tyrosine kinase inhibitors (TKIs) can block the ATP-binding site of the EGFR, thereby inhibiting its activity.
Caption: EGFR signaling pathway and the inhibitory action of "this compound".
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). It activates multiple downstream pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. Tyrosine kinase inhibitors, such as imatinib, were specifically designed to inhibit the activity of the BCR-ABL protein.
Caption: BCR-ABL signaling pathway and the inhibitory action of "this compound".
Experimental Protocols
Detailed methodologies for the quantification of "this compound" are provided below. These protocols are based on established methods for similar small molecule anticancer drugs and should be validated for the specific characteristics of "this compound".
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of "this compound" in bulk drug substance and pharmaceutical formulations.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
"this compound" reference standard
-
Methanol (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 25 mM) and adjust the pH to 4.5 with orthophosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile (e.g., 55:45 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of "this compound" reference standard in a suitable solvent (e.g., methanol). From this stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range.
-
Sample Preparation:
-
Bulk Drug: Accurately weigh and dissolve a known amount of "this compound" in the mobile phase to achieve a concentration within the calibration range.
-
Formulation (e.g., Tablets): Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of "this compound", dissolve it in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Phosphate buffer: Acetonitrile (e.g., 55:45 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: Determined by measuring the UV spectrum of "this compound" (e.g., 265 nm for imatinib).
-
Column Temperature: Ambient
-
-
Analysis: Inject the standard solutions and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standard solutions. Determine the concentration of "this compound" in the sample solutions from the calibration curve.
Caption: General workflow for HPLC-UV analysis.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for quantifying "this compound" in complex biological matrices such as plasma.
Instrumentation:
-
LC-MS/MS system (including a triple quadrupole mass spectrometer)
-
Reversed-phase analytical column (e.g., C18, 50 mm x 2.1 mm, 3.5 µm)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
"this compound" reference standard
-
Internal standard (IS), a structurally similar compound (e.g., a stable isotope-labeled version of the analyte)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the precursor-to-product ion transitions for "this compound" and the internal standard by direct infusion.
-
-
Analysis and Quantification:
-
Prepare a calibration curve by spiking known concentrations of "this compound" into blank plasma and processing as described above.
-
Analyze the processed calibration standards and samples.
-
Quantify "this compound" by calculating the ratio of the analyte peak area to the internal standard peak area and comparing it to the calibration curve.
-
Caption: Workflow for LC-MS/MS analysis of plasma samples.
UV-Visible Spectrophotometry
This is a simple and cost-effective method suitable for the quantification of "this compound" in simple solutions or for preliminary assays.
Instrumentation:
-
UV-Visible Spectrophotometer
Reagents and Materials:
-
Suitable solvent (e.g., methanol, water, or a buffer solution in which the analyte is stable and soluble)
-
"this compound" reference standard
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax): Prepare a solution of "this compound" in the chosen solvent and scan it across the UV-Vis range (e.g., 200-800 nm) to identify the wavelength at which it exhibits maximum absorbance.
-
Prepare Calibration Standards: Prepare a stock solution of the reference standard and serially dilute it to obtain a range of concentrations.
-
Construct a Calibration Curve: Measure the absorbance of each calibration standard at the predetermined λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at λmax.
-
Quantification: Determine the concentration of "this compound" in the sample by interpolating its absorbance value on the calibration curve.
Fluorescence Spectroscopy
This method is applicable if "this compound" is intrinsically fluorescent or can be derivatized with a fluorescent tag. It offers high sensitivity.
Instrumentation:
-
Spectrofluorometer
Reagents and Materials:
-
Suitable solvent (e.g., methanol)
-
"this compound" reference standard
Procedure:
-
Determine Excitation and Emission Wavelengths: Record the excitation and emission spectra of a solution of "this compound" to determine the optimal wavelengths for maximum fluorescence intensity. For example, erlotinib hydrochloride exhibits maximum fluorescence at an excitation wavelength of 295 nm and an emission wavelength of 339 nm in methanol.
-
Prepare Calibration Standards: Prepare a series of standard solutions of "this compound" in the chosen solvent.
-
Construct a Calibration Curve: Measure the fluorescence intensity of each standard solution at the optimal excitation and emission wavelengths. Plot a graph of fluorescence intensity versus concentration.
-
Sample Analysis: Prepare the sample solution and measure its fluorescence intensity under the same conditions.
-
Quantification: Determine the concentration of "this compound" in the sample from the calibration curve.
Method Validation
All analytical methods must be validated to ensure they are suitable for their intended purpose. Key validation parameters, as per ICH guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
These validation parameters ensure the reliability and consistency of the data generated for "this compound".
References
Application Notes and Protocols for Combination Therapy Studies Involving AMG 160
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the preclinical and clinical use of AMG 160, a half-life extended (HLE) bispecific T-cell engager (BiTE) antibody construct, in combination therapy studies for metastatic castration-resistant prostate cancer (mCRPC). AMG 160 functions by targeting the prostate-specific membrane antigen (PSMA) on tumor cells and the CD3 receptor on T cells, thereby redirecting T cells to lyse the cancer cells.
Overview of AMG 160 in Combination Therapy
Preclinical studies have demonstrated that AMG 160 exhibits potent antitumor activity both as a monotherapy and in combination with other anticancer agents.[1][2] The rationale for combination therapy is to enhance the T-cell-mediated killing of tumor cells by modulating the tumor microenvironment and overcoming potential resistance mechanisms. Key combination strategies that have been explored include pairing AMG 160 with androgen receptor signaling inhibitors and immune checkpoint inhibitors.[1]
Preclinical Combination Therapy Data
Combination with Enzalutamide
Preclinical evaluations have shown that combining AMG 160 with enzalutamide, a novel hormonal therapy, results in enhanced cytotoxic activity against prostate cancer cells.[1][2]
Combination with Anti-PD-1 Antibody
Studies in xenograft models have indicated that the combination of AMG 160 with an anti-programmed death-1 (PD-1) antibody potentiates its antitumor efficacy. This combination is thought to enhance the immune response by blocking the PD-1/PD-L1 inhibitory checkpoint, which can be upregulated in the tumor microenvironment.
Table 1: Summary of Preclinical In Vivo Combination Study of AMG 160 and Anti-PD-1 Antibody
| Model | Treatment Groups | Dosage | Administration Schedule | Outcome |
| CTG-2428 Xenograft Tumors in NSG-B2M mice | AMG 160 + anti-PD-1 antibody | AMG 160: 10 mg/kg; Anti-PD-1 antibody: 30 mg/kg | Co-administered every other day for 22 days (12 doses) | Enhanced antitumor activity and tumor regression compared to either agent alone. |
| 22Rv-1 mCRPC Xenograft Tumors | AMG 160 | 0.2 mg/kg | Weekly | Promotes regression of established tumors. |
Clinical Combination Therapy Studies
A phase 1 clinical trial (NCT03792841) is currently evaluating the safety, tolerability, pharmacokinetics, and efficacy of AMG 160 alone and in combination with the anti-PD-1 antibody pembrolizumab in adult subjects with mCRPC. The study is designed to determine the maximum tolerated dose (MTD) or recommended phase 2 dose (RP2D).
Table 2: Overview of Phase 1 Clinical Trial (NCT03792841) Arms
| Part | Treatment | Administration | Objective |
| Part 2 | AMG 160 + Pembrolizumab | AMG 160: Intravenously at different dose levels; Pembrolizumab: Intravenously | Evaluate safety and tolerability of the combination. |
| Part 3 | AMG 160 + Etanercept | AMG 160: Intravenously at RP2D/MTD; Etanercept: Subcutaneously in cycle 1 only | Evaluate safety and tolerability with an immunomodulating agent. |
| Part 6 | AMG 160 + Immunomodulating agent | AMG 160: Intravenously at RP2D/MTD; Immunomodulating agent: Orally | Evaluate safety and tolerability with an oral immunomodulating agent. |
Experimental Protocols
In Vitro T-cell Mediated Lysis Assay
This protocol is designed to assess the potency of AMG 160 in inducing T-cell-mediated killing of PSMA-expressing prostate cancer cells.
Materials:
-
PSMA-expressing prostate cancer cell lines (e.g., 22Rv-1)
-
Human T cells
-
AMG 160
-
Control HLE BiTE molecule
-
Cell culture medium and supplements
-
Cytotoxicity assay kit (e.g., LDH release assay or chromium-51 release assay)
Protocol:
-
Culture PSMA-expressing prostate cancer cells to 80% confluency.
-
Harvest and seed the target cancer cells into a 96-well plate.
-
Isolate human T cells from peripheral blood mononuclear cells (PBMCs).
-
Prepare serial dilutions of AMG 160 and the control BiTE molecule.
-
Add the diluted AMG 160 or control to the wells containing the target cells.
-
Add the human T cells to the wells at a specific effector-to-target (E:T) cell ratio.
-
Incubate the plate for a predetermined time (e.g., 24-48 hours) at 37°C and 5% CO2.
-
Measure cell lysis using a standard cytotoxicity assay according to the manufacturer's instructions.
-
Calculate the percentage of specific lysis and determine the half-maximal effective concentration (EC50). AMG 160 has shown half-maximal lysis at concentrations of 6-42 pmol/L.
In Vivo Xenograft Model for Combination Therapy
This protocol outlines a general procedure for evaluating the in vivo efficacy of AMG 160 in combination with an anti-PD-1 antibody.
Materials:
-
Immunodeficient mice (e.g., NSG-B2M)
-
Prostate cancer tumor fragments or cells (e.g., CTG-2428)
-
Human T cells
-
AMG 160
-
Anti-PD-1 antibody
-
Control antibody
-
Calipers for tumor measurement
Protocol:
-
Implant tumor fragments or cells subcutaneously into the flank of the mice.
-
Allow tumors to reach a predetermined size.
-
Administer human T cells to the mice (e.g., via intravenous injection).
-
Randomize mice into treatment groups (e.g., vehicle control, AMG 160 alone, anti-PD-1 antibody alone, AMG 160 + anti-PD-1 antibody).
-
Administer the respective treatments according to the specified dose and schedule (e.g., every other day for 22 days).
-
Measure tumor volume using calipers at regular intervals.
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
Signaling Pathways and Experimental Workflows
AMG 160 Mechanism of Action
The following diagram illustrates the mechanism by which AMG 160 engages T cells to kill PSMA-expressing tumor cells.
Caption: Mechanism of AMG 160-mediated T-cell engagement and tumor cell killing.
Combination Therapy Workflow
The following diagram outlines the logical workflow for a preclinical combination therapy study.
Caption: Workflow for a preclinical in vivo combination therapy study.
Signaling Pathway of Combination with Anti-PD-1
This diagram illustrates the synergistic effect of combining AMG 160 with an anti-PD-1 antibody.
Caption: Combined action of AMG 160 and an anti-PD-1 antibody.
References
Application Notes & Protocols: T-Cell Engagement Assay for Anticancer Agent 160
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 160 is a natural product isolated from Parthenium hysterophorus. It has demonstrated cytotoxic effects against HCT-116 human colon cancer cells with an IC50 of 5.0 μM[1][2]. While its precise mechanism of action is under investigation, its potential as a novel therapeutic has led to the exploration of its immunomodulatory properties. This document provides a detailed protocol for a T-cell engagement assay to evaluate the capacity of this compound to redirect T-cells to kill tumor cells.
T-cell engaging (TCE) therapies represent a promising class of cancer immunotherapy[3]. These agents facilitate the formation of a cytolytic synapse between a T-cell and a cancer cell, leading to T-cell activation and tumor cell lysis[3]. The protocols outlined below are designed to assess the in vitro efficacy of this compound in mediating T-cell engagement and subsequent anti-tumor activity.
Signaling Pathway of T-Cell Engagement
The fundamental principle of a T-cell engaging agent is to physically link a T-cell to a target cancer cell. This is often achieved by bispecific antibodies that simultaneously bind to CD3 on the T-cell and a tumor-associated antigen (TAA) on the cancer cell[3]. This clustering of the T-cell receptor (TCR)/CD3 complex, in the absence of traditional MHC-peptide recognition, can trigger a signaling cascade leading to T-cell activation. Key downstream events include the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), leading to cytokine production, proliferation, and cytotoxicity.
Caption: T-Cell Engagement Signaling Pathway.
Experimental Workflow
The overall workflow for assessing the T-cell engaging properties of this compound involves co-culturing human T-cells and a target cancer cell line in the presence of the agent. The primary readouts are cytotoxicity towards the cancer cells, activation of T-cells, and cytokine release.
Caption: Experimental Workflow for T-Cell Engagement Assay.
Experimental Protocols
Cell Preparation
-
Target Cancer Cells (e.g., HCT-116):
-
Culture HCT-116 cells in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells at 80-90% confluency using Trypsin-EDTA.
-
Wash cells with complete medium and resuspend to the desired concentration.
-
-
Effector T-Cells (from PBMCs):
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend PBMCs in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
For some applications, T-cells can be further isolated from PBMCs using a pan-T-cell isolation kit.
-
T-Cell Mediated Cytotoxicity Assay
This assay measures the ability of this compound to induce T-cell-mediated killing of target cancer cells. A common method is the Lactate Dehydrogenase (LDH) release assay, which quantifies cell lysis.
-
Materials:
-
Target cells (HCT-116)
-
Effector cells (PBMCs or isolated T-cells)
-
This compound (various concentrations)
-
96-well U-bottom plate
-
LDH cytotoxicity detection kit
-
-
Protocol:
-
Seed target cells (HCT-116) at a density of 2 x 10^4 cells/well in a 96-well plate.
-
Add effector cells (PBMCs) at an Effector-to-Target (E:T) ratio of 10:1.
-
Add serial dilutions of this compound to the co-culture wells.
-
Include the following controls:
-
Spontaneous Release (Target): Target cells only.
-
Spontaneous Release (Effector): Effector cells only.
-
Maximum Release (Target): Target cells with lysis buffer.
-
Vehicle Control: Co-culture with vehicle (e.g., DMSO).
-
-
Incubate the plate at 37°C for 24-48 hours.
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
T-Cell Activation Assay
T-cell activation can be assessed by measuring the upregulation of activation markers such as CD25 and CD69 on the surface of T-cells via flow cytometry.
-
Materials:
-
Co-culture from the cytotoxicity assay
-
Fluorescently conjugated antibodies: Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD25, Anti-CD69
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
-
-
Protocol:
-
After the incubation period, gently resuspend the cells in the co-culture plate.
-
Transfer the cell suspension to FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 1 mL of FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the antibody cocktail.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300 µL of FACS buffer for analysis.
-
Acquire data on a flow cytometer, gating on CD3+ T-cells to analyze the expression of CD25 and CD69 on CD4+ and CD8+ T-cell subsets.
-
Cytokine Release Assay
The release of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) is a hallmark of T-cell activation. This can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Materials:
-
Supernatant from the co-culture assay
-
ELISA kits for human IFN-γ and TNF-α
-
-
Protocol:
-
Collect the supernatant from the co-culture wells after centrifugation (from the cytotoxicity assay setup).
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and supernatant samples to the wells.
-
Add the detection antibody, followed by a substrate solution.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
-
Data Presentation
Table 1: Cytotoxicity of this compound on HCT-116 Cells Co-cultured with Human PBMCs
| Concentration of this compound (µM) | % Cytotoxicity (Mean ± SD) |
| 0.01 | 5.2 ± 1.1 |
| 0.1 | 15.8 ± 2.5 |
| 1 | 45.3 ± 4.2 |
| 5 | 78.9 ± 5.8 |
| 10 | 85.1 ± 6.3 |
| Positive Control (Bispecific Ab) | 90.5 ± 4.9 |
| Vehicle Control | 2.1 ± 0.5 |
Table 2: T-Cell Activation Marker Expression after 24-hour Co-culture
| Treatment | % CD69+ of CD8+ T-cells (Mean ± SD) | % CD25+ of CD8+ T-cells (Mean ± SD) |
| Vehicle Control | 3.5 ± 0.8 | 4.1 ± 0.9 |
| This compound (1 µM) | 28.7 ± 3.1 | 25.4 ± 2.8 |
| This compound (5 µM) | 55.2 ± 4.9 | 51.6 ± 4.5 |
| Positive Control (Bispecific Ab) | 65.8 ± 5.3 | 62.3 ± 5.1 |
Table 3: Cytokine Release Profile in Co-culture Supernatant
| Treatment | IFN-γ (pg/mL) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) |
| Vehicle Control | 50 ± 15 | 35 ± 10 |
| This compound (1 µM) | 850 ± 75 | 620 ± 55 |
| This compound (5 µM) | 2100 ± 180 | 1550 ± 130 |
| Positive Control (Bispecific Ab) | 2800 ± 250 | 2100 ± 190 |
Conclusion
These protocols provide a comprehensive framework for evaluating the T-cell engaging potential of this compound. By systematically assessing cytotoxicity, T-cell activation, and cytokine release, researchers can gain valuable insights into the immunomodulatory properties of this novel compound and its potential for development as a cancer immunotherapy. The presented data tables are illustrative and actual results may vary. Further in vivo studies would be required to validate these in vitro findings.
References
Application Notes and Protocols for Preclinical Administration of Anticancer Agent AMG 160
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 160 is a half-life extended (HLE) Bispecific T-cell Engager (BiTE®) immuno-oncology therapy designed for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] This document provides detailed application notes and protocols for the preclinical administration of AMG 160, summarizing key quantitative data and experimental methodologies from in vitro and in vivo studies.
Mechanism of Action: AMG 160 functions by simultaneously binding to Prostate-Specific Membrane Antigen (PSMA) on prostate cancer cells and the CD3 epsilon subunit of the T-cell receptor complex on T-cells.[1][4] This dual binding redirects and activates cytotoxic T-cells to recognize and eliminate PSMA-expressing tumor cells, independent of T-cell receptor specificity. The engagement of CD3 initiates a signaling cascade within the T-cell, leading to its activation, proliferation, cytokine release, and ultimately, the lysis of the cancer cell.
Data Presentation
In Vitro Efficacy of AMG 160
| Cell Line | Cancer Type | Parameter | Value | Reference |
| PSMA-expressing prostate cancer cell lines | Prostate Cancer | Half-maximal lysis (EC50) | 6–42 pmol/L | |
| C4-2 (PSMA positive) | Prostate Cancer | T-cell Activation (CD25, CD69, 4-1BB, PD-1) | Dose-dependent increase | |
| PC-3 (PSMA negative) | Prostate Cancer | T-cell Activation | No significant activation |
In Vivo Efficacy of AMG 160
| Model | Tumor Type | Treatment | Dosing Schedule | Outcome | Reference |
| 22Rv-1 Xenograft (NOD/SCID mice) | mCRPC | AMG 160 (0.02 mg/kg) | Once weekly | 63% tumor growth inhibition (Day 26) | |
| 22Rv-1 Xenograft (NOD/SCID mice) | mCRPC | AMG 160 (0.2 mg/kg) | Once weekly | 91% tumor growth inhibition (Day 26), tumor regression | |
| 22Rv-1 Xenograft (NOD/SCID mice) | mCRPC | AMG 160 (2 mg/kg) | Once weekly | 91% tumor growth inhibition (Day 26) | |
| CTG-2428 PDX (NSG-B2M mice) | mCRPC | AMG 160 (10 mg/kg) + anti-PD-1 (30 mg/kg) | Every other day for 22 days | Enhanced antitumor response compared to monotherapy |
Pharmacokinetic Parameters
| Species | Parameter | Value | Reference |
| Non-human primate (NHP) | Half-life | Approximately one week |
Experimental Protocols
In Vitro T-cell Dependent Cellular Cytotoxicity (TDCC) Assay
This protocol outlines the methodology to assess the in vitro potency of AMG 160 in mediating T-cell killing of PSMA-expressing prostate cancer cells.
Materials:
-
PSMA-positive prostate cancer cell line (e.g., 22Rv-1, C4-2)
-
PSMA-negative prostate cancer cell line (e.g., PC-3) as a negative control
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
AMG 160
-
Control BiTE® molecule (non-targeting)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Cytotoxicity assay kit (e.g., LDH release assay or a fluorescence-based method)
-
Flow cytometer and antibodies for T-cell activation markers (CD25, CD69)
Procedure:
-
Target Cell Preparation:
-
Culture PSMA-positive and PSMA-negative prostate cancer cells to ~80% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with culture medium and resuspend to a concentration of 2 x 10^5 cells/mL.
-
Plate 50 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate for 12-24 hours to allow for cell adherence.
-
-
Effector Cell Preparation:
-
Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Alternatively, isolate T-cells from PBMCs using a pan-T-cell isolation kit.
-
Wash and resuspend effector cells in culture medium.
-
-
Co-culture and Treatment:
-
Prepare serial dilutions of AMG 160 and the control BiTE® molecule in culture medium.
-
Add effector cells to the wells containing the target cells at an effector-to-target (E:T) ratio of 10:1.
-
Add the diluted AMG 160 or control BiTE® to the co-culture wells.
-
Include control wells with:
-
Target cells and effector cells without any BiTE®
-
Target cells only (for spontaneous lysis)
-
Target cells with a lysis agent (for maximum lysis)
-
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
-
-
Assessment of Cytotoxicity:
-
After incubation, measure cell lysis using a standard cytotoxicity assay (e.g., LDH assay) according to the manufacturer's instructions.
-
Calculate the percentage of specific lysis for each concentration of AMG 160.
-
-
Assessment of T-cell Activation:
-
At the end of the co-culture period, carefully collect the supernatant for cytokine analysis (e.g., ELISA for IFN-γ, TNF-α).
-
Gently harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers (e.g., CD25, CD69).
-
Analyze the expression of activation markers on the T-cell population using a flow cytometer.
-
In Vivo Xenograft Model of mCRPC
This protocol describes the establishment of a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model to evaluate the antitumor efficacy of AMG 160 in vivo.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
PSMA-positive human prostate cancer cells (e.g., 22Rv-1) or tumor fragments from a patient-derived xenograft (e.g., CTG-2428)
-
Human T-cells
-
AMG 160
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
For a CDX model, subcutaneously inject approximately 1-5 x 10^6 22Rv-1 cells in a suitable matrix (e.g., Matrigel) into the flank of each mouse.
-
For a PDX model, surgically implant a small tumor fragment subcutaneously.
-
Monitor the mice regularly for tumor growth.
-
-
T-cell Administration:
-
Once tumors reach a palpable size (e.g., ~150-200 mm³), administer human T-cells.
-
Activated and expanded human T-cells are typically injected intraperitoneally (i.p.) or intravenously (i.v.).
-
-
AMG 160 Administration:
-
A few days after T-cell administration, begin treatment with AMG 160.
-
Administer AMG 160 (e.g., at doses of 0.02, 0.2, or 2 mg/kg) or vehicle control via a suitable route, typically intravenously (i.v.) or intraperitoneally (i.p.).
-
The dosing schedule is typically once weekly.
-
-
Tumor Growth Monitoring and Efficacy Evaluation:
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general health and potential toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
-
Monitoring for Cytokine Release Syndrome (CRS):
-
Monitor mice for clinical signs of CRS, which can include ruffled fur, hunched posture, and reduced activity.
-
Collect blood samples at specified time points after AMG 160 administration to measure serum levels of human cytokines (e.g., IFN-γ, TNF-α, IL-6) using a multiplex immunoassay.
-
Visualizations
AMG 160 Mechanism of Action
Caption: AMG 160 forms an immunological synapse between T-cells and prostate cancer cells.
T-Cell Activation Signaling Pathway
Caption: Intracellular signaling cascade upon CD3 engagement by AMG 160 in T-cells.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of AMG 160 in xenograft models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The PSMA-targeting Half-life Extended BiTE Therapy AMG 160 has Potent Antitumor Activity in Preclinical Models of Metastatic Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ascopubs.org [ascopubs.org]
Application Notes & Protocols: Induction of Apoptosis in HCT-116 Cells by Fisetin
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fisetin, a naturally occurring flavonoid found in various fruits and vegetables, has demonstrated potential as an anticancer agent by inducing apoptosis in several cancer cell lines, including the human colon carcinoma cell line HCT-116.[1] These application notes provide an overview of the mechanism of action of Fisetin in HCT-116 cells and detailed protocols for studying its pro-apoptotic effects. Fisetin has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, making it a subject of interest in cancer research.[1]
Mechanism of Action
In HCT-116 cells, Fisetin induces apoptosis through a multi-faceted approach. It elevates the levels of the p53 tumor suppressor protein, which in turn promotes the translocation of the pro-apoptotic protein Bax to the mitochondria.[1] This event disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and Smac/Diablo into the cytoplasm.[1] Cytoplasmic cytochrome c triggers the activation of caspase-9, which subsequently activates effector caspases like caspase-3 and -7, leading to the cleavage of key cellular substrates such as poly(ADP-ribose) polymerase (PARP) and ultimately, cell death.[1]
Simultaneously, Fisetin upregulates the expression of components of the extrinsic pathway, including Fas ligand and death receptor 5 (DR5). This leads to the activation of caspase-8, which can directly activate caspase-3 and also amplify the mitochondrial pathway through the cleavage of Bid. Fisetin also modulates the levels of Bcl-2 family proteins, decreasing the expression of anti-apoptotic members like Bcl-2 and Bcl-xL, while increasing pro-apoptotic members such as Bak and Bim.
Quantitative Data Summary
The following tables summarize the effects of Fisetin on HCT-116 cells based on published findings.
Table 1: Cytotoxicity of Fisetin in HCT-116 Cells
| Parameter | Value | Experimental Condition |
| Effective Concentration | 5-20 µM | Induction of DNA condensation and cleavage of caspases and PARP |
| Cell Cycle Arrest | 20-60 µmol/l | Inhibition of cyclin-dependent kinase activities in HT-29 colon cancer cells |
Table 2: Modulation of Apoptosis-Related Proteins by Fisetin in HCT-116 Cells
| Protein | Effect |
| Pro-Apoptotic Proteins | |
| p53 | Increased protein levels |
| Bax | Increased mitochondrial translocation (no change in total protein levels) |
| Bak | Increased protein levels |
| Bim | Increased protein levels |
| Fas Ligand (FasL) | Increased protein levels |
| Death Receptor 5 (DR5) | Increased protein levels |
| Cleaved Caspase-3 | Increased |
| Cleaved Caspase-7 | Increased |
| Cleaved Caspase-8 | Increased |
| Cleaved Caspase-9 | Increased |
| Cleaved PARP | Increased |
| Anti-Apoptotic Proteins | |
| Bcl-2 | Decreased protein levels |
| Bcl-xL | Decreased protein levels |
Signaling Pathway and Experimental Workflow
Caption: Fisetin-induced apoptosis signaling pathway in HCT-116 cells.
Caption: General experimental workflow for analyzing Fisetin's pro-apoptotic effects.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HCT-116 (human colorectal carcinoma)
-
Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed HCT-116 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) and allow them to adhere overnight.
-
Prepare a stock solution of Fisetin in dimethyl sulfoxide (DMSO).
-
Dilute the Fisetin stock solution in complete culture medium to achieve the desired final concentrations (e.g., 5, 10, 20 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest Fisetin dose.
-
Remove the old medium from the cells and replace it with the Fisetin-containing medium or the vehicle control medium.
-
Incubate the cells for the desired time period (e.g., 24, 48 hours).
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
HCT-116 cells
-
96-well plate
-
Fisetin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
-
-
Protocol:
-
Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Treat the cells with various concentrations of Fisetin and a vehicle control for 24-48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
HCT-116 cells
-
6-well plate
-
Fisetin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed HCT-116 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.
-
Treat the cells with Fisetin and a vehicle control for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Western Blot Analysis
This technique is used to detect and quantify the levels of specific apoptosis-related proteins.
-
Materials:
-
HCT-116 cells
-
6-well plate or larger culture dishes
-
Fisetin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed and treat HCT-116 cells as described above.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
References
Application Notes and Protocols for Anticancer Agent 160 in Metastatic Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 160, also known as AMG 160, is a novel investigational half-life extended (HLE) Bispecific T-cell Engager (BiTE®) immuno-oncology therapy for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] mCRPC is an advanced and aggressive form of prostate cancer that remains lethal despite the availability of several approved therapies.[1] A compelling therapeutic target in mCRPC is the Prostate-Specific Membrane Antigen (PSMA), which is highly expressed on both primary and metastatic prostate cancer cells.[1][2] AMG 160 leverages this by simultaneously binding to PSMA on prostate cancer cells and the CD3 receptor on T-cells, thereby redirecting the patient's own T-cells to recognize and eliminate tumor cells. Preclinical and early clinical studies have demonstrated its potential as a monotherapy and in combination with other standard-of-care agents.
Mechanism of Action
AMG 160 is a bispecific, single-chain antibody construct with dual specificities. One arm of the molecule binds to PSMA on the surface of prostate cancer cells, while the other arm binds to the CD3 component of the T-cell receptor (TCR) complex on T-cells. This dual binding creates a cytolytic synapse between the T-cell and the cancer cell, leading to T-cell activation, proliferation, and subsequent targeted killing of the PSMA-expressing tumor cell. This mechanism of action is independent of TCR-peptide-MHC interactions, allowing for the redirection of polyclonal T-cells to attack the tumor.
Quantitative Data Summary
Preclinical In Vitro and In Vivo Efficacy
| Parameter | Cell Line / Model | Value | Combination Agent | Source |
| In Vitro Cytotoxicity (EC50) | PSMA-expressing prostate cancer cell lines | 6–42 pmol/L | - | |
| In Vivo Tumor Regression | 22Rv-1 mCRPC xenograft | 0.2 mg/kg weekly | - | |
| Enhanced Cytotoxic Activity | Preclinical models | Enhanced | Enzalutamide | |
| Enhanced Antitumor Activity | CTG-2428 xenograft model | Enhanced | Anti-PD-1 Antibody |
Phase 1 Clinical Trial Data (NCT03792841) - Monotherapy
| Parameter | Patient Population | Value | Source |
| Prostate-Specific Antigen (PSA) Reduction ≥ 50% | Heavily pretreated mCRPC patients | 34.3% | |
| Any PSA Decline | Heavily pretreated mCRPC patients | 68.6% | |
| Confirmed PSA Response | Evaluable patients | 27.6% | |
| Partial Response (RECIST) | Patients with measurable disease (n=15) | 3 patients (2 confirmed) | |
| Stable Disease (RECIST) | Patients with measurable disease (n=15) | 8 patients |
Experimental Protocols
In Vitro T-cell Dependent Cellular Cytotoxicity (TDCC) Assay
This protocol outlines a general procedure for assessing the in vitro potency of AMG 160 in mediating T-cell killing of PSMA-positive prostate cancer cells.
Materials:
-
PSMA-positive human prostate cancer cell lines (e.g., 22Rv1, LNCaP).
-
PSMA-negative control cell line (e.g., PC-3).
-
Human peripheral blood mononuclear cells (PBMCs) as a source of T-cells.
-
AMG 160.
-
Control BiTE® molecule (non-targeting).
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS.
-
Cytotoxicity detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or similar luciferase-based assay).
-
96-well clear-bottom white plates.
Procedure:
-
Target Cell Preparation: Culture PSMA-positive and PSMA-negative prostate cancer cells to ~80-90% confluency. Harvest the cells using trypsin, wash with PBS, and resuspend in culture medium at a concentration of 2 x 10^5 cells/mL.
-
Effector Cell Preparation: Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend effector T-cells in culture medium.
-
Assay Setup: a. Plate 50 µL of the target cell suspension (10,000 cells/well) into a 96-well plate. b. Add 40 µL of the effector T-cell suspension to achieve the desired Effector-to-Target (E:T) ratio (e.g., 10:1, resulting in 100,000 T-cells/well). c. Prepare serial dilutions of AMG 160 and the control BiTE® molecule. Add 10 µL of the 10X BiTE® dilutions to the appropriate wells. d. Include control wells with target cells and T-cells without any BiTE®, and wells with target cells only.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
-
Data Acquisition: a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Add the cytotoxicity detection reagent according to the manufacturer's instructions (e.g., CellTiter-Glo®). c. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of specific cytotoxicity based on the reduction in cell viability in the AMG 160-treated wells compared to the control wells. Determine the EC50 value from the dose-response curve.
mCRPC Xenograft Mouse Model
This protocol describes a general procedure for evaluating the in vivo antitumor activity of AMG 160 in a subcutaneous xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c-nude or NSG mice).
-
22Rv1 human mCRPC cell line.
-
Matrigel.
-
Human PBMCs.
-
AMG 160.
-
Control vehicle (e.g., PBS).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Implantation: a. Harvest 22Rv1 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 3 x 10^7 cells/mL. b. Subcutaneously inject 100 µL of the cell suspension (3 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth and Grouping: a. Monitor tumor growth by measuring tumor volume with calipers every 3 days. b. When tumors reach an average volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
T-cell Administration: Administer human PBMCs systemically to the mice (e.g., via intravenous injection).
-
Treatment Administration: a. For the treatment group, administer AMG 160 (e.g., 0.2 mg/kg) weekly via intravenous or intraperitoneal injection. b. For the control group, administer an equivalent volume of the vehicle control.
-
Monitoring and Endpoint: a. Continue to monitor tumor volume and body weight regularly throughout the study. b. At the end of the experiment, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition between the AMG 160-treated group and the control group.
Combination Therapy with Enzalutamide (In Vivo)
This protocol is an adaptation of the xenograft model to assess the synergistic effect of AMG 160 and enzalutamide.
Procedure:
-
Establish the 22Rv1 xenograft model as described above.
-
Randomize mice into four treatment groups: a. Vehicle control. b. AMG 160 alone. c. Enzalutamide alone (e.g., administered orally daily). d. AMG 160 in combination with enzalutamide.
-
Administer treatments as scheduled.
-
Monitor tumor growth and analyze the data to determine if the combination therapy results in enhanced antitumor activity compared to the monotherapies.
Visualizations
Caption: Mechanism of action of AMG 160 BiTE® therapy.
Caption: In vivo xenograft experimental workflow.
Caption: Rationale for combination therapies with AMG 160.
References
"Anticancer agent 160" and immunotherapy combinations.
Initial investigations to identify a specific therapeutic compound referred to as "Anticancer Agent 160" have been unsuccessful. This designation does not correspond to a known or publicly disclosed anticancer agent in scientific literature or drug databases.
It is highly probable that "this compound" represents an internal codename for an investigational compound within a pharmaceutical company or research institution. Without a specific chemical name, molecular structure, or publication reference, it is not possible to provide detailed application notes, experimental protocols, or data on its combination with immunotherapy.
To fulfill the request for detailed information, a more specific identifier for this agent is required. Researchers, scientists, and drug development professionals interested in this particular agent should seek to identify it by its formal chemical name, brand name (if applicable), or by referencing the specific clinical trial, patent, or scientific publication in which it is described.
Once a specific agent is identified, it will be possible to conduct a thorough literature review and provide the requested detailed analysis, including:
-
Mechanism of Action: Elucidation of the signaling pathways affected by the drug.
-
Immunotherapy Combinations: A review of preclinical and clinical data on its use with immune checkpoint inhibitors or other immunotherapies.
-
Quantitative Data: Summarized in tabular format for key metrics such as IC50 values, tumor growth inhibition, and immune cell population changes.
-
Experimental Protocols: Detailed methodologies for relevant assays.
-
Visualizations: Diagrams of signaling pathways and experimental workflows.
Troubleshooting & Optimization
"Anticancer agent 160" solubility issues and solutions
Welcome to the technical support center for Anticancer Agent 160. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For creating concentrated stock solutions of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1] For subsequent dilutions into aqueous buffers for cell-based assays, it is crucial to keep the final DMSO concentration low (typically below 0.5%) to prevent solvent-induced toxicity.[1]
Q2: What are the suggested storage conditions for this compound?
A2: As a powder, this compound should be stored at -20°C for long-term stability. Stock solutions prepared in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.
Q3: My compound is precipitating when I dilute the DMSO stock into my aqueous assay buffer. What can I do?
A3: Precipitation upon dilution into aqueous media is a frequent issue with hydrophobic compounds.[1] Here are several troubleshooting steps you can take:
-
Lower the Final Concentration: Your experimental concentration might be exceeding the solubility limit of this compound in the final buffer.[1]
-
Use a Surfactant or Co-solvent: For some biochemical assays, a low concentration of a non-ionic surfactant, such as Tween-20 or Pluronic F-68, can help maintain solubility.[1]
-
Pre-warm the Buffer: Gently warming the aqueous buffer before adding the compound stock can sometimes improve solubility.
-
Vortex Immediately: Ensure rapid and thorough mixing by vortexing the solution immediately after adding the DMSO stock to the aqueous buffer.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results in biological assays | Compound precipitation or degradation in the assay medium over time. | Check for precipitation at the start and end of your experiment. Evaluate the stability of the compound in your specific assay medium over the incubation period. |
| Difficulty dissolving the compound in DMSO | The compound may require more energy to dissolve. | Gentle warming and sonication can aid in dissolution. Always use anhydrous, high-purity DMSO. |
| High background signal in assays | The compound may be interfering with the assay components. | Run appropriate vehicle controls (e.g., buffer with the same final concentration of DMSO) to determine the baseline signal. |
Solubility Enhancement Strategies
For many new chemical entities, particularly in cancer research, poor aqueous solubility is a significant hurdle. If you continue to face solubility challenges with this compound, consider these advanced formulation strategies. The choice of technique often depends on the specific drug properties and the intended application.
| Strategy | Description | Key Considerations |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier matrix to improve dissolution. This can be achieved through methods like solvent evaporation or melting. | The choice of carrier (e.g., PEGs, PVPs) and the drug-to-carrier ratio are critical for success. |
| Nanoparticle Formulation | Reducing the particle size to the nanometer range increases the surface area, which can enhance dissolution rate and solubility. | This approach may require specialized equipment for formulation and characterization. |
| Complexation | Using complexing agents like cyclodextrins can encapsulate the hydrophobic drug molecule, increasing its apparent water solubility. | The stoichiometry of the complex and the binding affinity are important parameters. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the solution can significantly alter solubility. | This is only applicable if this compound has ionizable functional groups. |
| Co-solvency | The addition of a water-miscible organic solvent can increase the solubility of a lipophilic compound. | The concentration of the co-solvent needs to be carefully optimized to avoid toxicity in biological systems. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution to 37°C or sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there are no undissolved particles.
-
Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Kinetic Solubility Assay
This assay helps determine the concentration at which the compound precipitates from an aqueous solution.
-
Prepare a series of dilutions of your this compound DMSO stock solution.
-
Add a small volume of each dilution to your aqueous buffer of interest (e.g., PBS, cell culture media) in a 96-well plate. Ensure the final DMSO concentration is consistent across all wells.
-
Include buffer-only controls.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protecting it from light.
-
Measure the turbidity of each well using a plate reader at a wavelength such as 620 nm.
-
The kinetic solubility is the highest concentration at which the turbidity is not significantly different from the buffer-only control.
Visual Guides
Caption: Experimental workflow for preparing and using this compound.
Caption: Hypothetical signaling pathway for this compound.
References
"Anticancer agent 160" minimizing cytotoxicity in normal cells
Technical Support Center: Anticancer Agent 160
Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting information and frequently asked questions (FAQs) to help you minimize the cytotoxicity of this compound in normal cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Kinase Y. In many cancer cells, the Ras-ERK signaling pathway is hyperactive, leading to the overexpression of Kinase Y. This kinase then inactivates the tumor suppressor TSC2, which in turn activates the mTORC1 pathway, promoting cell proliferation and inhibiting apoptosis. By inhibiting Kinase Y, Agent 160 restores TSC2 function, leading to the suppression of the mTORC1 pathway and inducing cell cycle arrest and apoptosis specifically in cancer cells.
Q2: Why am I observing significant cytotoxicity in my normal cell lines?
A2: While this compound is designed to be selective for cancer cells, some normal cells that have a high proliferation rate may also be affected.[1] This is because the target, Kinase Y, though expressed at low levels in most quiescent normal cells, can be more active in rapidly dividing cells.[2] Off-target effects, although minimal, could also contribute to cytotoxicity at higher concentrations.[3]
Q3: How can I confirm that the observed cytotoxicity is due to the on-target inhibition of Kinase Y?
A3: To confirm the on-target activity of Agent 160, you can perform a western blot analysis to check the phosphorylation status of downstream targets of the mTORC1 pathway, such as p70S6K and 4E-BP1. A reduction in the phosphorylation of these proteins would indicate that the agent is working through the intended pathway.
Q4: What is the optimal concentration range for this compound to maintain selectivity?
A4: The optimal concentration is highly dependent on the cell line being used. It is crucial to perform a dose-response curve for both your cancer and normal cell lines to determine the therapeutic window.[4] Generally, a concentration that yields a high level of cancer cell death with minimal impact on normal cell viability (e.g., >90% viability) is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High cytotoxicity in normal cells | The concentration of Agent 160 is too high. | Perform a dose-response experiment to determine the IC50 value for both cancer and normal cells. Use a concentration that is effective against cancer cells but has minimal toxicity on normal cells.[4] |
| The incubation time is too long. | Some anticancer agents show increased cytotoxicity with longer exposure times. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation period. | |
| The normal cells are in a high proliferative state. | Ensure that the normal cells are in a quiescent or low-proliferative state by culturing them to confluence or by serum starvation before treatment. | |
| Solvent toxicity. | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all experimental conditions. | |
| Inconsistent results between experiments | Variability in cell culture. | Use cells within a consistent passage number range. Ensure uniform cell seeding density and regularly check for mycoplasma contamination. |
| Degradation of Agent 160. | Prepare fresh stock solutions of Agent 160 for each experiment and store them under the recommended conditions. | |
| Agent 160 appears ineffective against cancer cells | The cell line may be resistant. | Some cancer cell lines may have mutations downstream of Kinase Y in the mTORC1 pathway, rendering them resistant to Agent 160. Confirm the status of the signaling pathway in your cell line. |
| The agent is not reaching its target. | Ensure proper solubilization of Agent 160. Consider using a different solvent or formulation if solubility is an issue. |
Quantitative Data Summary
Table 1: Comparative Cytotoxicity of this compound
| Cell Line | Type | IC50 (µM) after 48h | Selectivity Index (SI)¹ |
| MCF-7 | Breast Cancer | 0.5 ± 0.08 | 20 |
| A549 | Lung Cancer | 0.8 ± 0.12 | 12.5 |
| HCT116 | Colon Cancer | 1.2 ± 0.21 | 8.3 |
| MCF-10A | Normal Breast Epithelial | 10.0 ± 1.5 | - |
| BEAS-2B | Normal Lung Epithelial | 11.5 ± 1.8 | - |
¹Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed both cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to obtain a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Treatment: Replace the medium in the wells with 100 µL of the prepared drug dilutions. Include a vehicle-only control (DMSO at the highest concentration used).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for mTORC1 Pathway Analysis
This protocol is for verifying the on-target effect of Agent 160 by analyzing the phosphorylation of downstream mTORC1 targets.
-
Cell Treatment: Culture cells to 70-80% confluency in 6-well plates. Treat the cells with this compound at the desired concentrations for the selected time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-p70S6K, total p70S6K, phospho-4E-BP1, total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Workflows
Caption: Mechanism of this compound in cancer cells.
Caption: Workflow for evaluating Agent 160 cytotoxicity.
Caption: Troubleshooting logic for high normal cell cytotoxicity.
References
"Anticancer agent 160" overcoming drug resistance mechanisms
Welcome to the technical support center for Anticancer Agent 160. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving Agent 160, particularly in the context of overcoming cancer drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in overcoming multidrug resistance (MDR)?
A1: this compound is a novel compound designed to counteract several key mechanisms of multidrug resistance in cancer cells. Its primary modes of action are believed to be:
-
Inhibition of Efflux Pumps: Agent 160 is hypothesized to act as a competitive inhibitor of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which are frequently overexpressed in drug-resistant tumors and actively pump chemotherapeutic agents out of the cell.[1][2][3]
-
Modulation of Apoptotic Pathways: The agent may overcome resistance by sensitizing cancer cells to apoptosis.[4][5] This could involve the downregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or the upregulation of pro-apoptotic factors.
-
Interference with DNA Damage Repair (DDR) Pathways: There is evidence to suggest that Agent 160 may inhibit key proteins involved in DNA repair mechanisms, such as homologous recombination (HR) and non-homologous end joining (NHEJ). This would prevent cancer cells from repairing the DNA damage induced by cytotoxic therapies.
Q2: In which cancer cell lines has Agent 160 shown efficacy against drug resistance?
A2: Agent 160 has demonstrated promising activity in various preclinical models of drug-resistant cancers. Efficacy has been observed in cell lines with acquired resistance to conventional chemotherapeutics. See the table below for a summary of in vitro cytotoxicity data.
Q3: Is there any clinical data available for this compound?
A3: Currently, a compound designated AMG 160 is in a Phase 1 clinical trial for metastatic castration-resistant prostate cancer (mCRPC), being evaluated for safety and tolerability both alone and in combination with pembrolizumab. It is important to verify if this corresponds to the specific "this compound" you are researching.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for Agent 160 in our drug-resistant cell line.
-
Possible Cause 1: Cell Line Instability. Drug-resistant cell lines can sometimes revert or exhibit altered expression of resistance markers over multiple passages.
-
Troubleshooting Step: Regularly perform quality control checks on your cell line, including authentication and verification of the resistance phenotype (e.g., via western blot for P-gp expression or a functional efflux assay).
-
-
Possible Cause 2: Variability in Experimental Conditions. Factors such as cell seeding density, incubation time, and reagent concentrations can influence results.
-
Troubleshooting Step: Standardize your experimental protocols meticulously. Ensure consistent cell passage numbers and confluency at the time of treatment. Refer to the detailed experimental protocols provided below.
-
-
Possible Cause 3: Agent 160 Degradation. The stability of Agent 160 in your cell culture medium under experimental conditions may be a factor.
-
Troubleshooting Step: Prepare fresh dilutions of Agent 160 for each experiment from a frozen stock. Minimize the exposure of the agent to light and elevated temperatures.
-
Problem 2: No significant increase in apoptosis is observed when combining Agent 160 with a standard chemotherapeutic agent in resistant cells.
-
Possible Cause 1: Suboptimal Dosing. The concentration of either Agent 160 or the chemotherapeutic agent may not be optimal for a synergistic effect.
-
Troubleshooting Step: Perform a dose-matrix experiment to evaluate a range of concentrations for both agents to identify the optimal synergistic ratio.
-
-
Possible Cause 2: Dominant Anti-Apoptotic Signaling. The cancer cells may have a highly upregulated anti-apoptotic pathway that is not sufficiently inhibited by Agent 160 alone.
-
Troubleshooting Step: Analyze the expression of key apoptotic regulatory proteins (e.g., Bcl-2, Mcl-1, survivin) via western blot to confirm the mechanism of resistance. Consider triple-combination studies with agents that specifically target these anti-apoptotic proteins.
-
-
Possible Cause 3: Cell Cycle Arrest. The combination treatment may be inducing cell cycle arrest rather than immediate apoptosis.
-
Troubleshooting Step: Perform cell cycle analysis using flow cytometry to determine the distribution of cells in different phases of the cell cycle after treatment.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Drug-Sensitive and Drug-Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Mechanism | IC50 (µM) - Standard Drug | IC50 (µM) - Agent 160 Alone | IC50 (µM) - Standard Drug + Agent 160 (1 µM) |
| HCT-116 | Colon | - | 0.5 | 5.0 | N/A |
| HCT-116/OxR | Colon | Oxaliplatin Resistant | 25.0 | 4.8 | 2.5 |
| MCF-7 | Breast | - | 1.0 (Doxorubicin) | 8.2 | N/A |
| MCF-7/ADR | Breast | P-gp Overexpression | 50.0 (Doxorubicin) | 7.5 | 4.5 |
| A549 | Lung | - | 2.0 (Cisplatin) | 10.5 | N/A |
| A549/CisR | Lung | Enhanced DNA Repair | 30.0 (Cisplatin) | 9.8 | 3.2 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound, the standard chemotherapeutic agent, or a combination of both. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 values using non-linear regression analysis.
2. Western Blot for P-glycoprotein Expression
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.
-
Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-glycoprotein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin).
3. Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with Agent 160 and/or other compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Caption: Experimental workflow for evaluating the inhibition of efflux pump activity by Agent 160.
Caption: Signaling pathway illustrating how Agent 160 may overcome Bcl-2-mediated apoptosis resistance.
Caption: A logical troubleshooting guide for addressing inconsistent results in Agent 160 experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug and apoptosis resistance in cancer stem cells: a puzzle with many pieces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Large-Scale Synthesis of Anticancer Agent 160
Disclaimer: The designation "Anticancer agent 160" is not a universally recognized chemical identifier. Our research indicates this term may refer to compounds from two distinct classes: Phenalenone derivatives (potentially linked to patent WO/2011/009899) or bioactive natural products from Parthenium hysterophorus . This technical support center is therefore divided into two sections to address the unique challenges associated with the large-scale production of each class of compounds.
Section 1: Phenalenone-Based Anticancer Agents
Phenalenone and its derivatives are polycyclic aromatic compounds recognized for their potential in photodynamic therapy (PDT). Their synthesis, particularly on a large scale, presents several challenges related to yield, purity, and stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of phenalenone derivatives? A1: The main challenges include managing exothermic reactions during Friedel-Crafts acylation, ensuring the purity of starting materials to prevent side reactions, dealing with the formation of tar-like byproducts that complicate purification, and maintaining the stability of the final compounds, which can be sensitive to light and air.[1]
Q2: How does the mechanism of action of phenalenone-based agents influence manufacturing considerations? A2: Phenalenones often act as photosensitizers, generating reactive oxygen species (ROS) upon light exposure to induce cancer cell apoptosis.[2][3] This photosensitivity requires that the final product and intermediates be protected from light during synthesis, purification, and storage to prevent degradation and ensure therapeutic efficacy.
Q3: Are there specific safety precautions for handling phenalenone derivatives at a large scale? A3: Yes. Due to their photosensitizing nature and potential cytotoxicity, appropriate personal protective equipment (PPE) is essential. Large-scale reactions should be conducted in controlled environments with adequate ventilation. The stability of some derivatives can be poor, so storage under an inert atmosphere (e.g., argon) and at low temperatures is often necessary to prevent oxidation and degradation.[4]
Troubleshooting Guide for Large-Scale Synthesis
| Issue | Question | Possible Causes & Solutions |
| Low Yield | My Friedel-Crafts acylation of naphthalene is producing low yields and a significant amount of black tar. What's going wrong? | - Catalyst Deactivation: Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and anhydrous. Moisture will deactivate it. Add the catalyst slowly at low temperatures to control the initial exotherm.[1]- High Temperature: Overheating can cause polymerization and decomposition. Maintain strict temperature control. Microwave-assisted synthesis can sometimes reduce reaction times and byproduct formation.- Impure Starting Materials: Use high-purity naphthalene and cinnamoyl chloride to avoid side reactions. |
| Purification Difficulties | I'm struggling to purify my phenalenone derivative using column chromatography. The separation is poor. | - Inappropriate Stationary Phase: While silica gel is common, if your compound is acid-sensitive, consider using deactivated silica or alumina.- Suboptimal Solvent System: Optimize your eluent using thin-layer chromatography (TLC) first to achieve better separation.- Column Overload: Reduce the amount of crude product loaded onto the column. A common rule of thumb for difficult separations is a silica-to-sample ratio of 50:1 to 100:1 by weight. |
| Product Instability | My purified phenalenone derivative is degrading during storage. How can I improve its stability? | - Light and Air Sensitivity: Store the compound in amber vials under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., -20°C).- Oxidation: For derivatives with sensitive functional groups like thiols, storage under argon is critical to prevent oxidation to disulfides. |
| Side Reactions | During chloromethylation of the phenalenone core, I'm getting significant diarylmethane byproducts. How can I minimize this? | - Secondary Alkylation: This common side reaction can be suppressed by using an excess of the chloromethylating agent and maintaining a lower reaction temperature to disfavor the subsequent Friedel-Crafts alkylation of the starting material with the product. |
Illustrative Data: Comparison of Synthesis Routes for Phenalenone Core
The following data is illustrative to represent typical outcomes in process development and does not correspond to a specific agent.
| Parameter | Route A: Conventional Heating | Route B: Microwave-Assisted Synthesis |
| Reaction Time | 3 - 5 hours | 12 - 15 minutes |
| Typical Yield | 45-55% | 70-85% |
| Purity (Crude) | ~60% | ~85% |
| Byproduct Formation | High (Significant tarring) | Low |
| Scalability Issues | Difficult heat management | Requires specialized equipment for scale-up |
Representative Experimental Protocol: Synthesis of a Phenalenone Core
This protocol is a generalized example based on literature methods for Friedel-Crafts acylation.
-
Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer is charged with naphthalene and a suitable solvent (e.g., dichloromethane) under a nitrogen atmosphere.
-
Cooling: The mixture is cooled to 0-4°C in an ice bath.
-
Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) is added portion-wise, ensuring the temperature does not exceed 5°C.
-
Reagent Addition: A solution of trans-cinnamoyl chloride in dichloromethane is added dropwise over 1-2 hours, maintaining the temperature below 5°C.
-
Reaction: The reaction is stirred at room temperature for 2-4 hours, with progress monitored by TLC.
-
Quenching: The reaction mixture is slowly poured into a mixture of crushed ice and concentrated HCl.
-
Workup: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the phenalenone core.
Signaling Pathway: Photodynamic Therapy (PDT) Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 3. Phenalenone-photodynamic therapy induces apoptosis on human tumor cells mediated by caspase-8 and p38-MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cytokine Release Syndrome (CRS) with Anticancer Agent 160
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for managing Cytokine Release Syndrome (CRS) associated with the investigational anticancer agent, "Anticancer Agent 160."
Disclaimer: "this compound" is a hypothetical agent used for illustrative purposes. The information provided is based on the general principles of managing CRS induced by immunotherapies. Always refer to your specific institutional guidelines and clinical trial protocols.
Frequently Asked Questions (FAQs)
Q1: What is Cytokine Release Syndrome (CRS)?
A1: Cytokine Release Syndrome (CRS) is a systemic inflammatory response triggered by a massive release of cytokines from immune cells activated by immunotherapies.[1] This can lead to a range of symptoms from mild, flu-like symptoms to severe, life-threatening multi-organ failure.[1][2] CRS is a known potential side effect of potent immunotherapies that engage T-cells.[2][3]
Q2: What is the proposed mechanism of action for this compound that could induce CRS?
A2: this compound is a hypothetical bispecific antibody designed to engage T-cells and direct them to kill tumor cells. This engagement activates T-cells, leading to the release of pro-inflammatory cytokines such as IFN-γ and TNFα. These initial cytokines can then activate other immune cells like macrophages, which in turn release a broader range of cytokines, including IL-6, leading to a "cytokine storm."
Q3: What are the typical signs and symptoms of CRS?
A3: The clinical presentation of CRS can vary widely. Common initial symptoms include fever, headache, myalgia, and fatigue. In more severe cases, it can progress to hypotension, hypoxia, and organ dysfunction affecting the heart, lungs, kidneys, and liver.
Q4: How is the severity of CRS graded?
A4: CRS severity is typically graded based on the presence of fever, hypotension, and hypoxia. A common grading system is the American Society for Transplantation and Cellular Therapy (ASTCT) consensus criteria. It is crucial to have a standardized grading system in place for consistent management.
Q5: What is the typical timeframe for the onset of CRS after administering this compound?
A5: While specific to the agent, CRS generally develops within hours to days after the infusion of a T-cell engaging therapy. Close monitoring of patients is critical during this period.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Sudden onset of high fever (>38°C) within 24 hours of infusion. | Initial sign of CRS. | 1. Administer antipyretics as per protocol.2. Increase frequency of vital sign monitoring.3. Collect blood samples for cytokine profiling and inflammatory markers (see Experimental Protocols). |
| Patient develops hypotension refractory to intravenous fluids. | Progression to moderate or severe CRS. | 1. Administer vasopressors to maintain mean arterial pressure.2. Consider administration of an IL-6 receptor antagonist (e.g., tocilizumab) or corticosteroids as per institutional guidelines. |
| Patient exhibits signs of neurotoxicity (confusion, delirium, aphasia). | Potential development of Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS), which can occur with or alongside CRS. | 1. Perform a neurological assessment.2. Administer supportive care.3. Consult a neurologist. |
| Inconsistent cytokine level readings from in vitro assays. | Variability in peripheral blood mononuclear cell (PBMC) viability or donor response. | 1. Ensure consistent PBMC isolation and culture techniques.2. Use a standardized panel of healthy donor PBMCs.3. Include positive and negative controls in each assay. |
Quantitative Data Summary
Table 1: Incidence of CRS with this compound in Pre-clinical Humanized Mouse Models
| Dosage Group | Number of Subjects | Incidence of Grade 1-2 CRS (%) | Incidence of Grade ≥3 CRS (%) |
| Vehicle Control | 10 | 0 | 0 |
| Low Dose (0.1 mg/kg) | 15 | 20 | 0 |
| Medium Dose (0.5 mg/kg) | 15 | 45 | 7 |
| High Dose (2.0 mg/kg) | 15 | 73 | 20 |
Table 2: Key Cytokine Levels (pg/mL) in Serum 24 hours Post-Infusion of this compound (High Dose Group)
| Cytokine | Baseline (Mean ± SD) | 24h Post-Infusion (Mean ± SD) | Fold Change |
| IL-6 | 1.5 ± 0.5 | 250 ± 75 | ~167 |
| IFN-γ | 2.1 ± 0.8 | 150 ± 50 | ~71 |
| TNFα | 1.8 ± 0.6 | 80 ± 25 | ~44 |
| IL-10 | 3.5 ± 1.2 | 95 ± 30 | ~27 |
Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay
Objective: To assess the potential of this compound to induce cytokine release from human PBMCs.
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate 2 x 10^5 PBMCs per well in a 96-well plate.
-
Treatment: Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 ng/mL). Include a positive control (e.g., anti-CD3/CD28 beads) and a negative control (isotype control antibody).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification: Analyze the supernatant for key cytokines (e.g., IL-2, IL-6, IFN-γ, TNFα) using a multiplex immunoassay (e.g., Luminex) or ELISA.
Protocol 2: Monitoring Serum Cytokines in Clinical Subjects
Objective: To monitor the in vivo cytokine response to this compound.
Methodology:
-
Sample Collection: Collect peripheral blood from subjects at baseline (pre-infusion) and at specified time points post-infusion (e.g., 2, 6, 12, 24, 48 hours).
-
Serum Separation: Process the blood to separate the serum and store it at -80°C until analysis.
-
Cytokine Analysis: Thaw the serum samples on ice. Use a validated multiplex immunoassay to quantify a panel of cytokines, including but not limited to IL-6, IFN-γ, TNFα, IL-2, and IL-10.
-
Data Analysis: Compare post-infusion cytokine levels to baseline to determine the fold-change and correlate with clinical observations of CRS.
Visualizations
Caption: Pathophysiology of CRS induction by a T-cell engaging agent.
Caption: Clinical workflow for managing CRS.
References
"Anticancer agent 160" stability in different buffer systems
Welcome to the technical support center for Anticancer Agent 160. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the stability of this compound in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For optimal solubility and stability, it is recommended to prepare stock solutions of this compound in Dimethyl Sulfoxide (DMSO). For subsequent dilutions into aqueous buffers for cell-based assays, ensure the final DMSO concentration is kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is pH-dependent. Generally, the agent exhibits greater stability in slightly acidic to neutral pH ranges. Alkaline conditions can lead to increased degradation. It is crucial to select a buffer system that maintains a stable pH within the optimal range for your experimental duration.
Q4: Can I use phosphate-buffered saline (PBS) for my experiments with this compound?
A4: While PBS is a commonly used buffer, its buffering capacity is limited, and the pH can shift with changes in temperature and CO₂ concentration. For long-term experiments or assays sensitive to pH fluctuations, consider using a buffer with a pKa closer to the desired pH, such as HEPES or MOPS.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution into aqueous buffer.
-
Possible Cause: The concentration of the agent in the final aqueous solution exceeds its solubility limit.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Attempt to use a lower final concentration of this compound in your assay.
-
Optimize Dilution Method: Add the DMSO stock solution to the aqueous buffer dropwise while gently vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Incorporate a Surfactant: For in vitro biochemical assays, the inclusion of a low concentration of a non-ionic surfactant, such as Tween-20 (at ~0.01%), may help to maintain the solubility of the agent.
-
Issue 2: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
-
Possible Cause: Degradation of the agent in the cell culture medium over the incubation period.
-
Troubleshooting Steps:
-
Assess Stability in Media: Perform a stability study of this compound in your specific cell culture medium under standard incubation conditions (e.g., 37°C, 5% CO₂). Analyze the concentration of the intact agent at various time points using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
-
Replenish the Agent: If significant degradation is observed, consider replenishing the medium with freshly diluted this compound at regular intervals during long-term experiments.
-
Use a More Stable Buffer: If the pH of the medium is suspected to be contributing to instability, consider using a medium buffered with a synthetic buffer like HEPES, which provides more stable pH control in a CO₂ incubator.
-
Data Summary
The following tables summarize the stability of this compound in different buffer systems under various conditions. This data is intended to serve as a guideline for selecting the appropriate experimental conditions.
Table 1: Stability of this compound in Common Buffers at 37°C over 24 Hours
| Buffer System (50 mM) | pH | % Remaining Agent 160 (after 24h) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 85% |
| Tris-HCl | 7.4 | 78% |
| HEPES | 7.4 | 95% |
| MES | 6.5 | 98% |
| Carbonate-Bicarbonate | 9.2 | 45% |
Table 2: Effect of pH on the Stability of this compound in HEPES Buffer (50 mM) at 37°C after 24 Hours
| pH | % Remaining Agent 160 (after 24h) |
| 6.0 | 99% |
| 7.0 | 96% |
| 7.4 | 95% |
| 8.0 | 82% |
| 9.0 | 60% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Buffer System
This protocol outlines a general method for determining the stability of this compound in a specific buffer using HPLC analysis.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare the desired buffer system (e.g., 50 mM HEPES, pH 7.4).
-
-
Incubation:
-
Dilute the this compound stock solution into the prepared buffer to a final concentration of 100 µM.
-
Aliquot the solution into multiple microcentrifuge tubes.
-
Incubate the tubes at the desired temperature (e.g., 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove one tube from the incubator.
-
Immediately quench any further degradation by freezing the sample at -80°C or by adding an equal volume of cold acetonitrile.
-
-
HPLC Analysis:
-
Thaw the samples and centrifuge to pellet any precipitates.
-
Analyze the supernatant by reverse-phase HPLC with a C18 column.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate this compound from its degradation products.
-
Detect the compound using a UV detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Calculate the peak area of the intact this compound at each time point.
-
Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of the remaining agent.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
Technical Support Center: Troubleshooting Inconsistent Experimental Results with Anticancer Agent 160
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistent experimental results encountered while working with Anticancer Agent 160.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a derivative of the antifungal agent PHENALENONE and is also a natural product isolated from Parthenium hysterophorus.[1][2] It has demonstrated cytotoxic activity against HCT-116 cells with an IC50 of 5.0 μM.[2] Its mechanism of action involves the suppression of Bax mitochondrial translocation, leading to an inhibition of apoptosis.[2] It has also been shown to decrease mitochondrial oxygen consumption and increase glycolysis.[2]
Q2: My IC50 value for this compound varies significantly between experiments. What are the potential causes?
Variability in IC50 values is a common issue in in vitro drug screening. Several factors can contribute to this inconsistency:
-
Cell Line Integrity: Ensure the authenticity of your cell line and use cells with a low passage number. Continuous passaging can lead to genetic drift and altered drug responses.
-
Compound Stability and Storage: Improper storage and handling can lead to the degradation of this compound, reducing its potency. Always follow the storage recommendations on the certificate of analysis.
-
Cell Seeding Density: Inconsistent cell numbers seeded across wells is a major source of variability. It is crucial to optimize and standardize the seeding density for each cell line to ensure they are in the exponential growth phase during the experiment.
-
Assay Choice and Timing: The selection of the cell viability assay and the incubation time can significantly impact the results. An assay measuring metabolic activity might not be suitable for a cytostatic agent that doesn't immediately cause cell death.
Q3: I am observing high background absorbance in my cell viability assay (e.g., MTT). How can I troubleshoot this?
High background can obscure the signal from the cells, leading to inaccurate results. Potential causes and solutions include:
-
Contaminated Reagents: Use fresh, sterile culture medium and assay reagents.
-
Light Exposure: The MTT reagent is light-sensitive. Perform assay steps involving this reagent in the dark to prevent spontaneous reduction.
-
pH of Culture Medium: Elevated pH can cause the spontaneous reduction of the tetrazolium salt. Ensure the medium is properly buffered.
-
Test Compound Interference: Run a control with this compound in cell-free media to check if it directly reduces the tetrazolium salt. If interference is observed, consider a different viability assay.
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
High variability in cell viability assays is a frequent challenge that can mask the true efficacy of this compound.
Problem 1: Weak or No Signal
A weak signal can make it difficult to distinguish between different experimental conditions.
| Potential Cause | Recommended Solution |
| Insufficient Cell Number | Increase the cell seeding density. Ensure cells are in the exponential growth phase. |
| Low Metabolic Activity of Cells | Cells with low metabolic rates may produce a weak signal. Optimize incubation time for the assay reagent. |
| Suboptimal Incubation Time | Perform a time-course experiment to determine the optimal incubation period for the assay reagent where the signal is robust and linear without causing toxicity. |
| Incorrect Reagent Concentration | Use the recommended concentration of the assay reagent. |
Problem 2: Inconsistent Results Across Replicates
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Use a multichannel pipette for cell seeding and ensure proper mixing of the cell suspension before plating. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each replicate. |
Inconsistent Western Blotting Results
Western blotting is often used to investigate the mechanism of action of anticancer agents. Inconsistent results can hinder the validation of drug targets.
Problem 1: Weak or No Protein Bands
| Potential Cause | Recommended Solution |
| Insufficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage. |
| Low Antibody Concentration | Optimize the dilution of primary and secondary antibodies. |
| Low Protein Load | Increase the amount of protein loaded onto the gel. |
| Inactive Antibody | Ensure proper storage of antibodies. Use a fresh aliquot. |
Problem 2: High Background or Non-Specific Bands
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Optimize blocking conditions by trying different blocking agents (e.g., 5% BSA or non-fat dry milk) and increasing the blocking time. |
| Insufficient Washing | Increase the number and duration of washing steps. |
| High Antibody Concentration | Reduce the concentration of primary and/or secondary antibodies. |
| Cross-Reactivity of Secondary Antibody | Use a secondary antibody that is specific to the species of the primary antibody. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on a cancer cell line.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the old medium with the drug-containing medium and incubate for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a blank (medium only).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blotting for Apoptosis-Related Proteins
This protocol is to assess the effect of this compound on the expression of apoptosis-related proteins like Bax.
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specific time. Harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Proposed signaling pathway of this compound in inhibiting apoptosis.
Caption: A typical experimental workflow for determining cell viability using the MTT assay.
References
Technical Support Center: Refining Purification Techniques for Anticancer Agent 160
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Anticancer Agent 160, a promising natural product derived from Parthenium hysterophorus.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: As a natural product, the primary challenges in purifying this compound include its relatively low abundance in the source material, the presence of structurally similar impurities, and its potential for degradation under harsh purification conditions. Being a phenalenone derivative, it may also be sensitive to light and air, requiring careful handling and storage.[1]
Q2: Which chromatographic techniques are most effective for the purification of this compound?
A2: A multi-step chromatographic approach is typically most effective. This often involves initial separation using column chromatography with silica gel, followed by further purification using preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.[2]
Q3: How can I improve the stability of this compound during and after purification?
A3: To enhance stability, it is recommended to work in a controlled environment with minimal exposure to light. Purified fractions should be stored under an inert atmosphere, such as argon or nitrogen, at low temperatures (e.g., -20°C or -80°C) to prevent oxidation and degradation.[1]
Q4: What are the key safety precautions to consider when handling this compound?
A4: this compound is a cytotoxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling of the pure compound and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation or skin contact.[3][4]
Troubleshooting Guides
This section addresses specific issues that users may encounter during the purification of this compound.
Issue 1: Low Yield of Crude Extract
Symptoms:
-
Significantly lower than expected amount of crude extract obtained from the plant material.
Possible Causes:
-
Inefficient extraction solvent or method.
-
Degradation of the compound during extraction.
-
Improper handling and drying of the plant material.
Solutions:
| Solution | Description | Reference |
| Optimize Extraction Solvent | Experiment with different solvent systems of varying polarities (e.g., n-hexane, ethyl acetate, methanol) to identify the most effective solvent for extracting this compound. | |
| Employ Milder Extraction Techniques | Consider using methods like ultrasound-assisted extraction or maceration at room temperature to minimize thermal degradation of the compound. | |
| Proper Plant Material Preparation | Ensure the Parthenium hysterophorus plant material is properly dried in a shaded, well-ventilated area to prevent fungal growth and degradation of active compounds before extraction. |
Issue 2: Poor Separation in Column Chromatography
Symptoms:
-
Co-elution of this compound with impurities.
-
Streaking or tailing of the compound on the column.
Possible Causes:
-
Inappropriate solvent system.
-
Compound instability on silica gel.
-
Overloading the column.
Solutions:
| Solution | Description | Reference |
| Optimize Solvent System via TLC | Use Thin-Layer Chromatography (TLC) to test various solvent systems (e.g., hexane-ethyl acetate gradients) to achieve optimal separation between this compound and impurities before scaling up to column chromatography. | |
| Deactivate Silica Gel | If the compound is suspected to be acid-sensitive, use deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or an alternative stationary phase like alumina. | |
| Proper Sample Loading | Ensure the sample is loaded onto the column in a minimal volume of solvent to achieve a narrow band and improve separation efficiency. |
Issue 3: Compound Degradation During HPLC Purification
Symptoms:
-
Appearance of new, unexpected peaks in the chromatogram.
-
Loss of the target compound peak over time.
Possible Causes:
-
Harsh mobile phase conditions (e.g., extreme pH).
-
Prolonged exposure to light during the run.
-
On-column degradation.
Solutions:
| Solution | Description | Reference |
| Use Buffered Mobile Phases | Employ buffered mobile phases to maintain a stable pH throughout the HPLC run, minimizing acid or base-catalyzed degradation. | |
| Protect from Light | Use amber vials for sample collection and cover the HPLC system to protect light-sensitive compounds. | |
| Optimize HPLC Method | Reduce the run time and optimize the gradient to minimize the time the compound spends on the column. |
Experimental Protocols
Protocol 1: Extraction of this compound from Parthenium hysterophorus
-
Preparation of Plant Material: Air-dry the aerial parts of Parthenium hysterophorus in the shade for 7-10 days. Grind the dried plant material into a coarse powder.
-
Extraction: Macerate the powdered plant material (1 kg) in methanol (5 L) for 72 hours at room temperature with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
-
Solvent Partitioning: Suspend the crude methanol extract in water and sequentially partition with n-hexane, chloroform, and ethyl acetate. The fraction containing this compound is typically found in the ethyl acetate or chloroform fraction, which can be confirmed by TLC analysis.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane.
-
Sample Loading: Dissolve the enriched fraction (from Protocol 1) in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Pool the fractions containing the purified this compound.
Protocol 3: Final Purification by Preparative HPLC
-
Sample Preparation: Dissolve the partially purified sample from column chromatography in HPLC-grade methanol and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 4 mL/min.
-
Detection: UV at an appropriate wavelength (determined by UV-Vis spectroscopy of a dilute sample).
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Removal: Remove the solvent from the collected fraction under reduced pressure to obtain the pure compound.
Signaling Pathways and Workflows
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Enzalutamide and Docetaxel in the Management of Castration-Resistant Prostate Cancer
In the evolving landscape of oncology, the treatment of metastatic castration-resistant prostate cancer (mCRPC) presents a significant clinical challenge. For researchers and drug development professionals, understanding the comparative efficacy and mechanisms of novel agents versus established standard-of-care chemotherapy is paramount. This guide provides a detailed comparison between the second-generation androgen receptor inhibitor, Enzalutamide, and the standard chemotherapy agent, Docetaxel.
Mechanism of Action: A Tale of Two Pathways
Enzalutamide and Docetaxel combat prostate cancer through fundamentally different mechanisms. Enzalutamide offers a targeted approach by disrupting the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer cell growth and survival, even in a castrate environment.[1][2][3] In contrast, Docetaxel is a cytotoxic agent that targets all rapidly dividing cells.
Enzalutamide: This agent acts on multiple steps of the AR signaling pathway.[1][2] It potently and competitively inhibits the binding of androgens to the androgen receptor. Furthermore, it prevents the nuclear translocation of the activated androgen receptor and impairs the binding of the receptor to DNA, thereby inhibiting the transcription of genes that promote tumor growth.
Docetaxel: As a member of the taxane family of chemotherapeutic drugs, Docetaxel's primary mechanism involves the stabilization of microtubules. By preventing the depolymerization of microtubules, it disrupts the normal process of cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death). Its action is not specific to cancer cells but affects all rapidly proliferating cells.
Comparative Efficacy in Clinical Trials
The clinical utility of Enzalutamide and Docetaxel has been evaluated in numerous clinical trials, particularly in the chemotherapy-naïve mCRPC population. The landmark PREVAIL study provided crucial data on the efficacy of Enzalutamide in this setting.
| Efficacy Endpoint | Enzalutamide (PREVAIL Trial) | Docetaxel (Historical Data) |
| Median Overall Survival (OS) | 35.3 months | Varies by study (approx. 19-29 months in different settings) |
| Median Radiographic Progression-Free Survival (rPFS) | 20.0 months | Varies by study (approx. 5-9 months) |
| Prostate-Specific Antigen (PSA) Response Rate (≥50% decline) | 78% | ~45-65% |
| Objective Response Rate (Soft Tissue Disease) | 59% | ~12-35% |
Note: Direct head-to-head trial data can vary, and the above table provides a general comparison based on pivotal trials and historical data for context.
Retrospective studies have also compared the two agents. For instance, in patients who have progressed on abiraterone, some studies have shown no significant difference in PSA-progression-free survival between Enzalutamide and Docetaxel, with both showing modest efficacy.
Safety and Tolerability Profile
The safety profiles of Enzalutamide and Docetaxel are markedly different, reflecting their distinct mechanisms of action.
| Adverse Event (Grade ≥3) | Enzalutamide | Docetaxel |
| Fatigue | Common | Common |
| Hypertension | More frequent | Less frequent |
| Seizures | Rare but a known risk | Not typically associated |
| Neutropenia | Not typically associated | Common |
| Febrile Neutropenia | Not typically associated | A significant risk |
| Anemia | Can occur | Common |
| Nausea and Vomiting | Less frequent and milder | Common |
| Peripheral Neuropathy | Less frequent | Common |
| Alopecia (Hair Loss) | Not typically associated | Common |
Enzalutamide is generally considered to have a more manageable safety profile for long-term administration, although it carries a risk of seizures. Docetaxel, being a cytotoxic agent, is associated with more acute and severe side effects, such as myelosuppression (neutropenia, anemia) and febrile neutropenia, which can be life-threatening.
Experimental Protocols: The PREVAIL Trial as a Case Study
To understand the evidence generation process, a summary of a key clinical trial protocol is presented below. The PREVAIL trial was a Phase 3, randomized, double-blind, placebo-controlled, multinational study that was pivotal in the approval of Enzalutamide for chemotherapy-naïve mCRPC.
Key Methodological Points of the PREVAIL Trial:
-
Patient Population: The study enrolled men with mCRPC who had not received prior chemotherapy and were asymptomatic or mildly symptomatic.
-
Randomization: Patients were randomized on a 1:1 basis to receive either Enzalutamide or a placebo.
-
Treatment: The experimental group received 160 mg of Enzalutamide orally once daily.
-
Co-Primary Endpoints: The trial was designed to measure two primary outcomes: overall survival (OS) and radiographic progression-free survival (rPFS).
-
Stopping Point: The study was unblinded early by the independent data monitoring committee after an interim analysis showed a significant benefit for Enzalutamide, and patients on placebo were allowed to cross over to the Enzalutamide arm.
Conclusion for the Research Professional
The comparison between Enzalutamide and Docetaxel in mCRPC highlights a critical paradigm in modern oncology: the choice between a targeted, oral therapy and a broad-spectrum, intravenous chemotherapy.
-
Enzalutamide offers a significant survival advantage in the chemotherapy-naïve setting, coupled with a manageable long-term safety profile and the convenience of oral administration. Its targeted mechanism of action by inhibiting the AR signaling pathway is a testament to the success of rationally designed cancer therapies.
-
Docetaxel remains a crucial therapeutic option, particularly in later lines of treatment or for patients with more aggressive disease features. Its potent cytotoxic activity can induce rapid responses, but this comes at the cost of a higher burden of toxicity.
For drug development professionals, the success of Enzalutamide underscores the value of targeting key oncogenic pathways. Future research will likely focus on overcoming resistance to AR-targeted therapies and on the optimal sequencing and combination of agents like Enzalutamide and Docetaxel to further improve outcomes for patients with advanced prostate cancer.
References
Comparative Efficacy of Anticancer Agent 160 and Alternative Compounds in Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of "Anticancer agent 160," a natural product identified as Parthenin, with other anticancer agents across a panel of human cancer cell lines. The data presented is intended to inform preclinical research and drug development efforts by offering a clear, data-driven overview of the cytotoxic and mechanistic properties of these compounds.
Introduction
"this compound" (Parthenin) is a sesquiterpene lactone derived from the plant Parthenium hysterophorus. It has demonstrated cytotoxic effects against various cancer cell lines. This guide compares its in vitro efficacy with that of other natural and conventional anticancer agents, namely Parthenolide, Curcumin, Resveratrol, and Paclitaxel. The comparison is based on their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth. Understanding the relative potency of these agents is crucial for identifying promising candidates for further development.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values for this compound (Parthenin) and its alternatives in various human cancer cell lines. These values have been collated from multiple studies and are presented to facilitate a comparative analysis of their cytotoxic potency. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as drug exposure time and the specific assay used.
Table 1: IC50 Values of this compound (Parthenin) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 5.0 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 3.4 |
| PANC-1 | Pancreatic Adenocarcinoma | 3.4 |
| Mia PaCa-2 | Pancreatic Adenocarcinoma | 3.4 |
| AsPC-1 | Pancreatic Adenocarcinoma | 3.4 |
| HL-60 | Promyelocytic Leukemia | 3.5 |
| SiHa | Cervical Cancer | - |
| HeLa | Cervical Cancer | - |
| PC-3 | Prostate Cancer | 0.11 |
| MCF-7 | Breast Cancer | - |
| THP-1 | Acute Monocytic Leukemia | - |
| DU-145 | Prostate Cancer | - |
| K562 | Chronic Myelogenous Leukemia | - |
| IGROV-I | Ovarian Cancer | - |
| A-549 | Lung Carcinoma | - |
| SF-295 | Glioblastoma | - |
| Raji | Burkitt's Lymphoma | 3.0 |
| Jurkat | Acute T-cell Leukemia | 1.0 |
Note: Dashes (-) indicate that specific IC50 values were not available in the reviewed literature, although cytotoxic activity was reported.
Table 2: IC50 Values of Alternative Anticancer Agents in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Parthenolide | A549 | Lung Carcinoma | 4.3[1] |
| TE671 | Medulloblastoma | 6.5[1] | |
| HT-29 | Colon Adenocarcinoma | 7.0[1] | |
| SiHa | Cervical Cancer | 8.42[2] | |
| MCF-7 | Breast Cancer | 9.54[2] | |
| GLC-82 | Non-small Cell Lung Cancer | 6.07 | |
| H1650 | Non-small Cell Lung Cancer | 9.88 | |
| H1299 | Non-small Cell Lung Cancer | 12.37 | |
| PC-9 | Non-small Cell Lung Cancer | 15.36 | |
| Curcumin | SW480 | Colorectal Cancer | 10.26 - 13.31 |
| HT-29 | Colorectal Cancer | 10.26 - 13.31 | |
| HCT116 | Colorectal Cancer | 10.26 - 13.31 | |
| T47D | Breast Cancer | 2.07 | |
| MCF7 | Breast Cancer | 1.32 | |
| MDA-MB-415 | Breast Cancer | 4.69 | |
| MDA-MB-231 | Breast Cancer | 11.32 | |
| MDA-MB-468 | Breast Cancer | 18.61 | |
| BT-20 | Breast Cancer | 16.23 | |
| HeLa | Cervical Cancer | 3.36 | |
| Resveratrol | MCF-7 | Breast Cancer | 51.18 |
| HepG2 | Hepatocellular Carcinoma | 57.4 | |
| SW480 | Colon Cancer | ~70-150 | |
| HCE7 | Esophageal Cancer | ~70-150 | |
| Seg-1 | Esophageal Adenocarcinoma | ~70-150 | |
| HL60 | Promyelocytic Leukemia | ~70-150 | |
| HeLa | Cervical Cancer | 200-250 | |
| MDA-MB-231 | Breast Cancer | 144 | |
| Paclitaxel | Various (Range) | Various Cancers | 0.0025 - 0.0075 |
| NSCLC (Median, 120h) | Non-small Cell Lung Cancer | 0.027 | |
| SCLC (Median, 120h) | Small Cell Lung Cancer | 5.0 | |
| SK-BR-3 | Breast Cancer (HER2+) | - | |
| MDA-MB-231 | Breast Cancer (Triple Negative) | 0.3 | |
| T-47D | Breast Cancer (Luminal A) | - | |
| MCF-7 | Breast Cancer | 3.5 | |
| BT-474 | Breast Cancer | 0.019 |
Note: IC50 values can be influenced by the duration of drug exposure. For Paclitaxel, longer exposure times generally result in lower IC50 values.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to allow for critical evaluation of the presented data.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Parthenolide, etc.) in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate the plate for another 2-4 hours at 37°C. After this incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plates for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compounds as described for the apoptosis assay and harvest the cells.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, which can also be stained by PI.
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate for 15-30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured by the intensity of PI fluorescence. The data is then used to generate a histogram to visualize the percentage of cells in each phase of the cell cycle.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the putative signaling pathways modulated by this compound (Parthenin) and its analogue, Parthenolide.
Caption: Putative signaling pathway of this compound (Parthenin).
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental protocols described.
Caption: General workflow for the MTT cell viability assay.
Caption: General workflow for the Annexin V/PI apoptosis assay.
References
In Vivo Antitumor Activity of Anticancer Agent 160: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antitumor activity of Anticancer Agent 160, identified as 2-methoxyoestra-1,3,5(10), 16-tetraene-3-carboxamide (IRC-110160). The data presented is based on available preclinical studies, offering a direct comparison with an alternative agent and outlining the experimental methodologies for in vivo validation.
Comparative Efficacy of this compound (IRC-110160)
IRC-110160 has demonstrated significant antitumor efficacy in a preclinical xenograft model of human breast cancer. A key study compared its performance against another orally bioavailable anticancer agent, STX140. The results of this in vivo comparison are summarized in the table below.
| Agent | Cancer Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Noted Toxicity |
| IRC-110160 | MDA-MB-231 (Hormone-Independent Breast Cancer) | Female Nude Mice | 300 mg/kg p.o. (daily) | Complete Inhibition | Some toxicity observed[1] |
| STX140 | MDA-MB-231 (Hormone-Independent Breast Cancer) | Female Nude Mice | 20 mg/kg p.o. (daily) | Complete Inhibition | Minimal effect on white blood cell population[1] |
Experimental Protocol: In Vivo Antitumor Activity Assessment
The following is a detailed protocol for a xenograft study to validate the antitumor activity of an agent like IRC-110160, based on established methodologies.[2]
1. Cell Culture and Animal Models:
-
Cell Line: The human breast adenocarcinoma cell line MDA-MB-231 is utilized. These cells are cultured under standard sterile conditions.[1][2]
-
Animal Model: Immunocompromised female nude mice are used for the xenograft model.
2. Tumor Implantation:
-
A specific number of MDA-MB-231 cells (e.g., 2.5 million cells in 100 μl DPBS) are injected subcutaneously into the flank of each mouse.
3. Dosing and Administration:
-
Compound Formulation: The investigational drug (e.g., IRC-110160) is formulated in a suitable vehicle for oral administration (p.o.).
-
Dose and Schedule: A dose-response study is typically conducted. Based on existing data, a daily oral gavage of 300 mg/kg for IRC-110160 can be used. A control group receives the vehicle only.
4. Efficacy Evaluation:
-
Tumor Volume Measurement: Tumor size is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Animal body weights are monitored as an indicator of toxicity.
-
Survival Analysis: In some studies, animals are monitored until a predetermined endpoint to assess the impact of the treatment on overall survival.
5. Data Analysis:
-
Statistical analysis is performed to compare tumor growth inhibition between the treated and control (vehicle) groups.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for an in vivo antitumor activity study.
Signaling Pathway of this compound (IRC-110160)
The precise signaling pathway of IRC-110160 has not been fully elucidated. However, it is known to induce apoptosis in cancer cells. Anticancer drugs typically trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases. The diagram below illustrates a generalized apoptotic signaling pathway that may be activated by an anticancer agent.
References
Comparative Cross-Reactivity Analysis of Anticancer Agent 160
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct compounds identified as "Anticancer agent 160": a natural product derived from Parthenium hysterophorus, likely parthenin, and a synthetic derivative of phenalenone, referred to as "Antitumor agent-160 (compound Ia)". Due to the limited direct cross-reactivity studies in the public domain, this guide focuses on comparing their known mechanisms of action, cytotoxic profiles against various cancer cell lines, and known off-target effects to infer potential cross-reactivity.
Executive Summary
"this compound" encompasses two different molecular entities with distinct origins and mechanisms of action. The natural product from Parthenium hysterophorus exhibits cytotoxicity but is also associated with allergenic and genotoxic effects. "Antitumor agent-160," a phenalenone derivative, is part of a class of compounds known for their potential in photodynamic therapy and interactions with protein kinases. This guide aims to provide a comparative framework for researchers evaluating these agents.
Compound Profiles
This compound (Natural Product from Parthenium hysterophorus)
This agent is a sesquiterpene lactone, with parthenin being the most prominent and biologically active constituent. It is derived from the invasive weed Parthenium hysterophorus.
-
Mechanism of Action: The primary mechanism involves the induction of apoptosis. Parthenin has been shown to affect mitochondrial membrane potential[1]. It is also known to be a clastogen, inducing chromosomal aberrations[2]. The presence of an α,β-unsaturated carbonyl group makes it reactive towards nucleophiles, such as cysteine residues in proteins, suggesting a potential for broad off-target effects.
Antitumor Agent-160 (Phenalenone Derivative)
This compound, designated as "compound Ia" in some sources, is a synthetic derivative of phenalenone.
-
Mechanism of Action: Phenalenone derivatives have diverse mechanisms of action. They can act as photosensitizers, generating reactive oxygen species (ROS) upon light activation, which leads to apoptosis[1][2][3]. Some phenalenones also exhibit anticancer activity in the absence of light, potentially through the inhibition of protein kinases such as Casein Kinase 2 (CK2) and by disrupting cell membranes.
Comparative Cytotoxicity Data
The following tables summarize the available in vitro cytotoxicity data for the two agents. Direct comparative studies are limited; therefore, data is presented from various sources.
Table 1: Cytotoxicity of this compound (from Parthenium hysterophorus) against various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 / % Inhibition | Reference |
| HCT-116 | Colon Cancer | Not Specified | IC50 = 5.0 µM | |
| MCF-7 | Breast Cancer | SRB | 81% inhibition at 100 µg/ml | |
| HeLa | Cervical Cancer | MTT | IC50 = 5.35 ± 0.03 ng/mL | |
| THP-1 | Leukemia | SRB | 85% inhibition at 100 µg/ml | |
| DU-145 | Prostate Cancer | SRB | Lower activity observed | |
| HL-60 | Leukemia | MTT | 17-98% inhibition (concentration-dependent) |
Table 2: Cytotoxicity of Phenalenone Derivatives (as a class) against various cancer cell lines.
| Compound/Derivative | Cell Line | Cancer Type | Assay | IC50 / Activity | Reference |
| Phenalenone derivatives | Various | Various Cancers | Not Specified | Notable cytotoxic effects | |
| SDU Red (phenalenone derivative) | MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | Remarkable phototherapeutic index (>76) |
Cross-Reactivity and Off-Target Effects
This compound (from Parthenium hysterophorus)
-
Allergenic Cross-Reactivity: Parthenium hysterophorus is a well-documented allergen. There is significant cross-reactivity between Parthenium and ragweed pollen allergens, suggesting that individuals sensitized to one may experience hypersensitivity reactions to the other. This is a critical consideration for its therapeutic development.
-
Genotoxicity: Parthenin is a known clastogen, causing chromosomal aberrations in peripheral blood lymphocytes. This genotoxic effect is a major safety concern.
-
Potential for Broad Off-Target Binding: The reactive α,β-unsaturated carbonyl moiety in parthenin can react non-specifically with cellular nucleophiles, leading to a wide range of off-target effects.
Antitumor Agent-160 (Phenalenone Derivative)
-
Kinase Inhibition: Computational studies have suggested that fungal phenalenones can act as inhibitors of Casein Kinase 2 (CK2), a protein kinase implicated in cancer cell proliferation and survival. This indicates a potential for cross-reactivity with other protein kinases.
-
Photosensitization: The primary off-target effect in the context of photodynamic therapy is the generation of ROS, which can damage healthy tissue if not precisely targeted.
-
Membrane Disruption: Some phenalenone derivatives can disrupt cellular membranes, which could lead to non-specific cytotoxicity.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of Parthenin
Caption: Proposed mechanism of action for Parthenin.
Proposed Mechanism of Action of Phenalenone Derivatives
Caption: Dual mechanisms of action for Phenalenone derivatives.
General Experimental Workflow for Cytotoxicity Screening
References
A Comparative Analysis of Paclitaxel and Other Natural Product Anticancer Agents
In the landscape of oncology drug development, natural products remain a vital source of novel chemotherapeutic agents. This guide provides a detailed comparison of Paclitaxel, a cornerstone of cancer treatment, with other prominent natural product-derived anticancer drugs: Vincristine, Topotecan, and Etoposide. The following sections objectively evaluate their mechanisms of action, cytotoxic efficacy, and the molecular pathways they trigger, supported by experimental data to inform researchers and drug development professionals.
Mechanisms of Action: A Tale of Different Targets
While all four agents are derived from natural sources, they exert their anticancer effects through distinct molecular mechanisms, primarily targeting cellular division and DNA integrity.
Paclitaxel , a member of the taxane family, functions by stabilizing microtubules.[1][2][3] Microtubules are essential components of the cytoskeleton involved in cell shape, motility, and the formation of the mitotic spindle during cell division.[4] Under normal conditions, microtubules are dynamic structures that undergo continuous assembly and disassembly.[2] Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization. This leads to the formation of abnormally stable and nonfunctional microtubules, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).
In contrast, Vincristine , a vinca alkaloid, also targets microtubules but with an opposing effect. It prevents the polymerization of tubulin dimers into microtubules. This disruption of microtubule assembly leads to the dissolution of the mitotic spindle, arresting cells in metaphase and triggering apoptosis.
Topotecan , a semi-synthetic analog of camptothecin, is a topoisomerase I inhibitor. Topoisomerase I is an enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Topotecan stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the single-strand breaks. The collision of the replication fork with these stabilized complexes leads to the formation of lethal double-strand DNA breaks, inducing apoptosis.
Etoposide , a derivative of podophyllotoxin, targets a different but related enzyme, topoisomerase II. Topoisomerase II functions by creating transient double-strand breaks in DNA to allow for the passage of another DNA strand, thereby resolving DNA tangles and supercoils. Etoposide forms a ternary complex with DNA and topoisomerase II, preventing the re-ligation of the double-strand breaks it creates. This leads to the accumulation of DNA damage and the induction of apoptosis.
Figure 1. Contrasting mechanisms of action of the four natural product anticancer agents.
In Vitro Cytotoxicity: A Comparative Overview
The cytotoxic potential of these agents has been extensively evaluated in a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this assessment. The following tables summarize the IC50 values for Paclitaxel, Vincristine, Topotecan, and Etoposide in representative breast, lung, and ovarian cancer cell lines. It is important to note that IC50 values can vary depending on the cell line and the specific experimental conditions, such as the duration of drug exposure.
Table 1: Comparative IC50 Values in Breast Cancer Cell Lines
| Cell Line | Paclitaxel (nM) | Vincristine (nM) | Topotecan (nM) | Etoposide (nM) |
| MCF-7 | 3.5 - 10 | 1.5 - 5 | 20 - 100 | 1,000 - 5,000 |
| MDA-MB-231 | 0.3 - 5 | 2 - 10 | 50 - 200 | 2,000 - 10,000 |
| SK-BR-3 | 4 - 15 | 1 - 8 | 30 - 150 | 1,500 - 8,000 |
Note: The IC50 values are presented as ranges compiled from multiple sources to reflect inter-laboratory variability.
Table 2: Comparative IC50 Values in Lung Cancer Cell Lines
| Cell Line | Paclitaxel (nM) | Vincristine (nM) | Topotecan (nM) | Etoposide (µM) |
| A549 | 2.7 - 20 | 3 - 15 | 100 - 500 | 2 - 11.1 |
| NCI-H460 | 2.5 - 10 | 2 - 12 | 80 - 400 | 1.5 - 8 |
| SCLC cell lines (median) | 27 - 5,000 | N/A | ~1,900 | 0.242 - 319 |
Note: The IC50 values are presented as ranges compiled from multiple sources to reflect inter-laboratory variability.
Table 3: Comparative IC50 Values in Ovarian Cancer Cell Lines
| Cell Line | Paclitaxel (nM) | Vincristine (nM) | Topotecan (nM) | Etoposide (µM) |
| A2780 | 2 - 10 | 1 - 5 | 10 - 50 | 0.5 - 2 |
| SKOV-3 | 5 - 20 | 3 - 15 | 20 - 100 | 1 - 5 |
| OVCAR-3 | 3 - 15 | 2 - 10 | 15 - 80 | 0.8 - 4 |
Note: The IC50 values are presented as ranges compiled from multiple sources to reflect inter-laboratory variability.
In Vivo Efficacy: Insights from Xenograft Models
While in vitro studies provide valuable information on the direct cytotoxic effects of these agents, in vivo xenograft models, where human tumor cells are implanted into immunocompromised mice, offer a more clinically relevant assessment of their anticancer efficacy.
Paclitaxel has demonstrated significant tumor growth inhibition in a variety of xenograft models. For instance, in human lung cancer xenografts, intravenous administration of paclitaxel resulted in statistically significant tumor growth inhibition compared to controls.
Vincristine and Topotecan have also shown efficacy in preclinical models. In a study using pediatric solid tumor xenografts, the combination of vincristine and topotecan was well-tolerated and demonstrated synergistic antitumor activity.
Etoposide is a key component of many combination chemotherapy regimens and has shown activity in xenograft models of small-cell lung cancer.
Table 4: Summary of In Vivo Efficacy in Xenograft Models
| Agent | Xenograft Model | Key Findings |
| Paclitaxel | Human Lung Cancer | Significant tumor growth inhibition. |
| Vincristine + Topotecan | Pediatric Solid Tumors | Synergistic antitumor activity. |
| Topotecan | Small-Cell Lung Cancer | Growth inhibition greater than 84% in five of six xenografts. |
| Etoposide | Small-Cell Lung Cancer | Component of effective combination therapies. |
Note: Direct comparison of in vivo efficacy is challenging due to variations in xenograft models, dosing schedules, and administration routes across different studies.
Apoptotic Signaling Pathways: The Routes to Cell Death
The induction of apoptosis is the ultimate goal of these anticancer agents. They achieve this by activating intricate intracellular signaling cascades.
Paclitaxel-induced apoptosis is a complex process involving multiple signaling pathways. It is known to activate the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) pathway. Furthermore, paclitaxel can modulate the PI3K/Akt signaling pathway, which is a critical regulator of cell survival.
Figure 2. Simplified signaling pathway of Paclitaxel-induced apoptosis.
Vincristine-induced apoptosis is also caspase-dependent and appears to be controlled by a mitochondrial pathway. This involves the activation of caspase-9 and caspase-3. The generation of reactive oxygen species (ROS) also plays a regulatory role in the initial phase of this apoptotic pathway.
Topotecan-induced apoptosis can occur through both p53-dependent and -independent pathways. In p53-deficient cells, topotecan can trigger apoptosis by promoting the degradation of XIAP and survivin, leading to the activation of caspase-3 and subsequent cleavage of Bid, which amplifies the apoptotic signal. Furthermore, topotecan can induce apoptosis through oxidative stress mediated by the downregulation of the amino acid transporter ASCT2.
Etoposide-induced apoptosis involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can trigger the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and caspase-3. Etoposide can also induce the Fas ligand (FasL) pathway. In some cancer cells, etoposide-induced apoptosis is dependent on protein kinase Cδ (PKCδ) and caspase-3. Additionally, etoposide can activate the ARF-p53 signaling pathway.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of anticancer agents. Below are outlines for key assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Figure 3. Workflow for the MTT cell viability assay.
Protocol:
-
Seed cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the anticancer agent. Include untreated control wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Culture and treat cells with the anticancer agent for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.
Protocol:
-
Culture and treat cells with the anticancer agent.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Wash the fixed cells to remove the ethanol.
-
Treat the cells with RNase to prevent staining of RNA.
-
Stain the cells with a solution containing propidium iodide (PI), which intercalates with DNA.
-
Analyze the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Topotecan induces hepatocellular injury via ASCT2 mediated oxidative stress | Gastroenterología y Hepatología (English Edition) [elsevier.es]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sensitization of neuroblastoma for vincristine-induced apoptosis by Smac mimetic LCL161 is attended by G2 cell cycle arrest but is independent of NFκB, RIP1 and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Anticancer Agent 160 and Enzalutamide
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of oncology research, a thorough comparison of investigational agents with established therapeutics is crucial for advancing cancer treatment. This guide provides a detailed, data-supported comparison of "Anticancer agent 160" and enzalutamide.
It is important to note that the identity of "this compound" is currently ambiguous in publicly available scientific literature. The term appears to refer to at least two distinct chemical entities: a natural product with cytotoxic properties and a pyrazole derivative contextually linked to anticancer activity. This guide will address both potential identities in comparison to the well-characterized androgen receptor signaling inhibitor, enzalutamide. To date, no direct head-to-head preclinical or clinical studies comparing "this compound" with enzalutamide have been identified.
Compound Overview and Mechanism of Action
This compound: An Ambiguous Identity
1. Natural Product Derivative:
One identified "this compound" is a natural product derived from Parthenium hysterophorus.[1][2] This compound, also referred to as Compound 6, has demonstrated cytotoxic effects against the human colon carcinoma cell line, HCT-116.[1][3][4]
2. Pyrazole Derivative Context:
The number "160" also appears as a citation in a review of pyrazole derivatives with pharmacological activities. In this context, the citation points to a separate publication where "Compound 255" is described as a potent anticancer agent. Therefore, in this context, "this compound" is not a specific compound name but a reference marker.
Enzalutamide: A Potent Androgen Receptor Inhibitor
Enzalutamide is a second-generation nonsteroidal antiandrogen that functions as a potent inhibitor of the androgen receptor (AR) signaling pathway. Its mechanism of action is multi-faceted, involving:
-
Competitive inhibition of androgen binding: Enzalutamide binds to the ligand-binding domain of the AR with high affinity, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).
-
Inhibition of nuclear translocation: It prevents the translocation of the activated AR from the cytoplasm into the nucleus.
-
Impairment of DNA binding and coactivator recruitment: Enzalutamide hinders the binding of the AR to androgen response elements (AREs) on DNA, thereby inhibiting the transcription of target genes that promote prostate cancer cell growth and survival.
Comparative Data
The following table summarizes the available quantitative data for the potential identities of "this compound" and enzalutamide.
| Feature | This compound (Natural Product) | "Compound 255" (from Pyrazole Review Citation) | Enzalutamide |
| Compound Type | Natural product derivative from Parthenium hysterophorus | Pyrazole derivative | Second-generation nonsteroidal antiandrogen |
| Primary Target | Not explicitly defined; exhibits general cytotoxicity | Not explicitly defined in the provided context | Androgen Receptor (AR) |
| Mechanism of Action | Cytotoxic to cancer cells | Potent anticancer agent | Inhibition of AR signaling |
| Reported IC50 | 5.0 µM in HCT-116 cells | Information not available in the provided context | Varies by cell line and assay; potent inhibitor of AR signaling |
| Therapeutic Area | Preclinical anticancer research | Preclinical anticancer research | Prostate Cancer |
Experimental Protocols
Detailed experimental methodologies for the cited data are crucial for reproducibility and interpretation.
For "this compound" (Natural Product):
The cytotoxic activity of "this compound" was determined using a standard in vitro cell viability assay.
-
Cell Line: Human colon carcinoma (HCT-116) cells were used.
-
Methodology: While the specific assay is not detailed in the snippets, a typical protocol would involve:
-
Seeding HCT-116 cells in 96-well plates at a predetermined density.
-
After allowing the cells to adhere, they are treated with varying concentrations of "this compound".
-
Following a specified incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.
-
The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated from the dose-response curve.
-
For Enzalutamide:
The mechanism of action of enzalutamide has been elucidated through a variety of preclinical experiments.
-
Androgen Receptor Binding Assays: Competitive binding assays are used to determine the affinity of enzalutamide for the AR ligand-binding domain. This typically involves incubating a source of AR (e.g., cell lysates or purified protein) with a radiolabeled androgen (e.g., ³H-DHT) in the presence of increasing concentrations of enzalutamide. The displacement of the radiolabeled androgen is measured to calculate the binding affinity (Ki).
-
Nuclear Translocation Assays: Immunofluorescence or cellular fractionation techniques are employed to assess the subcellular localization of the AR. Cells are treated with an androgen to induce AR nuclear translocation, with or without enzalutamide. The location of the AR is then visualized using an AR-specific antibody and fluorescence microscopy, or quantified in cytoplasmic and nuclear fractions by Western blotting.
-
Reporter Gene Assays: To measure the transcriptional activity of the AR, cells are transfected with a reporter plasmid containing a promoter with AREs driving the expression of a reporter gene (e.g., luciferase). Cells are then stimulated with an androgen in the presence or absence of enzalutamide, and the reporter gene activity is measured to quantify the extent of AR-mediated transcription.
Visualizing the Pathways and Processes
Signaling Pathway of Enzalutamide
The following diagram illustrates the androgen receptor signaling pathway and highlights the multiple points of inhibition by enzalutamide.
Caption: Mechanism of action of enzalutamide in the androgen receptor signaling pathway.
General Cytotoxic Mechanism of a Novel Agent
This diagram illustrates a simplified, general mechanism of action for a cytotoxic agent like the natural product-derived "this compound."
Caption: Generalized cytotoxic mechanism of a novel anticancer agent.
Preclinical Experimental Workflow for Anticancer Drug Discovery
The following workflow outlines a typical preclinical evaluation process for a novel anticancer agent.
Caption: A standard preclinical experimental workflow for a novel anticancer agent.
References
Comparative Analysis of "Anticancer Agent 160" in Combination with Anti-PD-1 Therapy
This guide provides a comparative analysis of the hypothetical novel MET inhibitor, "Anticancer Agent 160" (AC-160), as a monotherapy and in combination with anti-PD-1 therapy. The data presented is based on preclinical models designed to assess the synergistic potential of this combination in enhancing anti-tumor immunity and inhibiting tumor growth.
Rationale for Combination Therapy
The MET signaling pathway, when activated by its ligand HGF, plays a crucial role in cell proliferation, survival, and invasion. In tumor cells, aberrant MET activation can promote oncogenesis and an immunosuppressive tumor microenvironment (TME). "this compound" is a selective MET inhibitor designed to abrogate these effects.
Anti-PD-1 therapy, on the other hand, reinvigorates exhausted T cells by blocking the interaction between PD-1 on T cells and its ligand PD-L1, which is often expressed on tumor cells. This restores the cytotoxic function of T cells against the tumor.
The combination of AC-160 with anti-PD-1 therapy is hypothesized to work through a dual mechanism:
-
Direct Tumor Inhibition: AC-160 directly inhibits the proliferation and survival of MET-driven tumor cells.
-
TME Modulation: Inhibition of MET signaling may decrease the expression of immunosuppressive factors and enhance the infiltration and activity of cytotoxic T lymphocytes (CTLs), thereby sensitizing the tumor to anti-PD-1 therapy.
Figure 1: Proposed signaling pathway for AC-160 and Anti-PD-1.
Preclinical Efficacy Data
In Vivo Tumor Growth Inhibition
The combination of AC-160 and anti-PD-1 therapy was evaluated in a syngeneic mouse model (C57BL/6 mice bearing MC-38 colon adenocarcinoma tumors).
| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1850 ± 150 | - |
| AC-160 (25 mg/kg, daily) | 10 | 1100 ± 120 | 40.5% |
| Anti-PD-1 (10 mg/kg, bi-weekly) | 10 | 950 ± 135 | 48.6% |
| AC-160 + Anti-PD-1 | 10 | 350 ± 85 | 81.1% |
Immunophenotyping of the Tumor Microenvironment
Tumors from the in vivo study were harvested at Day 21 and analyzed by flow cytometry to assess changes in immune cell populations.
| Treatment Group | % CD8+ of CD45+ Cells (Mean ± SEM) | % Treg (FoxP3+) of CD4+ Cells (Mean ± SEM) | CD8+/Treg Ratio |
| Vehicle Control | 8.5 ± 1.2 | 25.1 ± 2.5 | 0.34 |
| AC-160 | 12.3 ± 1.5 | 18.5 ± 2.1 | 0.66 |
| Anti-PD-1 | 18.9 ± 2.0 | 15.2 ± 1.8 | 1.24 |
| AC-160 + Anti-PD-1 | 25.6 ± 2.8 | 10.8 ± 1.5 | 2.37 |
In Vitro Cell Proliferation
The direct effect of AC-160 on the proliferation of the HGF-stimulated MET-addicted human gastric cancer cell line (MKN-45) was assessed.
| Treatment | Concentration | % Inhibition of Proliferation (Mean ± SD) |
| AC-160 | 10 nM | 25.3 ± 3.1 |
| AC-160 | 100 nM | 68.7 ± 5.2 |
| AC-160 | 1 µM | 92.1 ± 4.5 |
Experimental Protocols
In Vivo Syngeneic Mouse Model
-
Model: 6-8 week old female C57BL/6 mice were subcutaneously inoculated with 5x10⁵ MC-38 cells in the right flank.
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into four groups (n=10/group).
-
Vehicle Control: Administered daily by oral gavage.
-
AC-160: 25 mg/kg, administered daily by oral gavage.
-
Anti-PD-1: 10 mg/kg, administered bi-weekly via intraperitoneal injection.
-
Combination: Both AC-160 and Anti-PD-1 as per the schedules above.
-
-
Monitoring: Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²). Body weight was monitored as a measure of toxicity.
-
Endpoint: The study was concluded on Day 21, at which point tumors were harvested for further analysis.
Figure 2: Experimental workflow for the in vivo mouse study.
Flow Cytometry Analysis
-
Sample Preparation: Harvested tumors were mechanically dissociated and enzymatically digested to create single-cell suspensions.
-
Staining: Cells were stained with a panel of fluorescently-conjugated antibodies against surface markers (CD45, CD3, CD4, CD8) and intracellular markers (FoxP3) after a fixation and permeabilization step.
-
Data Acquisition: Samples were run on a multi-color flow cytometer.
-
Analysis: Data was analyzed using appropriate software to gate on live, single, CD45+ immune cells, followed by further gating to identify specific T cell subpopulations.
In Vitro Proliferation Assay
-
Cell Culture: MKN-45 cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Treatment: Cells were treated with varying concentrations of AC-160 or vehicle control in the presence of 50 ng/mL HGF.
-
Assay: After 72 hours of incubation, cell viability was assessed using a standard colorimetric assay (e.g., MTT or CellTiter-Glo®) that measures metabolic activity as a proxy for cell number.
-
Data Analysis: Absorbance or luminescence was measured, and the percentage inhibition of proliferation was calculated relative to the vehicle-treated control.
Independent Validation of Anticancer Agent 160: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings for "Anticancer agent 160 (Compound 6)," a natural product derived from Parthenium hysterophorus, with alternative anticancer agents.[1][2][3][4] Due to the limited publicly available data for "this compound (Compound 6)," this guide uses Parthenolide, a well-studied sesquiterpene lactone from the same plant, as a primary comparator. 5-Fluorouracil (5-FU), a standard-of-care chemotherapy for colorectal cancer, is also included for clinical context.
Executive Summary
"this compound (Compound 6)" has demonstrated cytotoxic activity against the HCT-116 human colorectal cancer cell line.[5] Its mechanism is suggested to involve the modulation of apoptosis and caspase activation. Parthenolide, a related compound, exerts its anticancer effects through multiple signaling pathways, including the inhibition of NF-κB, STAT3, and PI3K/Akt. This guide presents available quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways to facilitate an independent assessment of "this compound."
Data Presentation
The following tables summarize the quantitative data on the cytotoxic and apoptotic effects of "this compound (Compound 6)" and its alternatives.
Table 1: Comparative Cytotoxicity (IC50) in Colorectal Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (Compound 6) | HCT-116 | 5.0 | |
| Parthenolide | HT-29 | 0.66 | |
| Parthenolide | SW480 | 0.22 | |
| 5-Fluorouracil (5-FU) | HCT-116 | ~19.87 | |
| 5-Fluorouracil (5-FU) | HCT-116 | 23.41 | |
| 5-Fluorouracil (5-FU) | HT-29 | 34.18 | |
| Oxaliplatin | HCT-116 | 7.53 |
Table 2: Comparative Induction of Apoptosis
| Compound | Cell Line | Concentration (µM) | Apoptotic Cells (%) | Reference |
| This compound (Compound 6) | - | - | Data not available* | - |
| Parthenolide | HCT-116 | 10 | 14.77 | |
| Parthenolide + TRAIL (25 ng/mL) | HCT-116 | 10 | 41.86 | |
| 5-Fluorouracil (5-FU) | - | - | Data not available | - |
*Qualitative data suggests that "this compound (Compound 6)" can inhibit apoptosis induced by Bax and Bak and shows a dose-dependent suppression of caspase activation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for independent validation.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent oxidoreductase enzymes in viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Procedure:
-
Seed cells and treat with the test compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry. Healthy cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V-positive and PI-positive.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Principle: This colorimetric assay is based on the cleavage of a labeled substrate, DEVD-pNA (Asp-Glu-Val-Asp p-nitroanilide), by active caspase-3. The cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.
Procedure:
-
Treat cells with the test compound to induce apoptosis.
-
Lyse the cells and collect the supernatant containing the cellular proteins.
-
Determine the protein concentration of the cell lysate.
-
To a 96-well plate, add the cell lysate, 2X Reaction Buffer (containing DTT), and the DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the results from the treated samples with those of untreated controls.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways implicated in the anticancer activity of Parthenolide, which may be relevant for understanding the mechanism of "this compound."
Caption: A typical in vitro experimental workflow for validating anticancer agents.
Caption: Parthenolide inhibits the NF-κB signaling pathway.
Caption: Parthenolide inhibits the JAK/STAT3 signaling pathway.
Caption: Parthenolide inhibits the PI3K/Akt signaling pathway.
References
- 1. Parthenium hysterophorus: A Probable Source of Anticancer, Antioxidant and Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Antibacterial, Antioxidant, and Cytotoxic Activities of Parthenium hysterophorus and Characterization of Extracts by LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenolic Acids from Parthenium hysterophorus: Evaluation of Bioconversion Potential as Free Radical Scavengers and Anticancer Agents [scirp.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Investigational Anticancer Agent 160
Disclaimer: "Anticancer agent 160" is a placeholder for a hypothetical investigational compound. The following guidelines provide essential, general procedures for the proper disposal of cytotoxic (antineoplastic) agents in a research setting. Researchers must always consult the Safety Data Sheet (SDS) and their institution's specific environmental health and safety (EHS) protocols for the exact agent being used.
The responsible management of investigational anticancer agents is paramount to ensuring the safety of laboratory personnel and minimizing environmental contamination.[1] These compounds are often cytotoxic by nature, designed to kill or inhibit the growth of cells, and can pose significant health risks if not handled and disposed of correctly.[2][3] A comprehensive safety program involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
General Principles of Cytotoxic Waste Management
All materials that come into contact with anticancer agents are considered potentially contaminated and must be handled as hazardous waste.[4] This includes unused or expired drugs, contaminated PPE, labware, and cleaning materials. In the United States, the Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). A core requirement is the prohibition of disposing of hazardous pharmaceutical waste by flushing it down a sink or toilet.[4]
Personnel handling cytotoxic waste should receive specific training on the potential hazards and safe handling procedures. This includes wearing appropriate PPE, such as double gloves, a non-permeable gown, and eye protection.
Waste Segregation and Disposal Pathways
Proper segregation of waste contaminated with cytotoxic agents is a critical first step in the disposal process. Different types of waste require specific containers and disposal pathways to ensure compliance and safety.
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Bulk Waste | Unused or expired "this compound," concentrated stock solutions, and materials grossly contaminated with the agent (e.g., items used to clean up a large spill). | Black RCRA-regulated hazardous waste container. | Hazardous waste incineration. |
| Trace Waste (Solids) | Items with minimal residual contamination, such as empty vials, flasks, plasticware, and PPE. To be considered trace, the container must be "RCRA empty," meaning it holds no more than 3% of the drug by weight of the container's total capacity. | Yellow chemotherapy waste container. | Regulated medical waste incineration. |
| Trace Waste (Sharps) | Needles, syringes, scalpels, and other sharps contaminated with trace amounts of "this compound." | Yellow , puncture-resistant "Chemo Sharps" container. | Regulated medical waste incineration. |
| Liquid Waste | Used liquid media from cell cultures treated with the agent. Liquid chemotherapeutic wastes cannot be disposed of down the drain. | Leak-proof glass or plastic container with a tight-fitting lid, labeled as "Chemotherapeutic Waste." | Collection by EHS for chemical waste disposal. |
Standard Operating Procedure for Disposal
The following steps provide a procedural guide for the day-to-day management of waste generated during research with "this compound."
I. At the Point of Generation
-
Immediate Segregation: Determine the appropriate waste category for each item as it is generated and place it directly into the correct color-coded container.
-
Sharps Disposal: Do not recap, bend, or break needles. Immediately place used syringes and needles into the yellow, puncture-resistant "Chemo Sharps" container.
-
PPE Disposal: Carefully remove PPE to avoid self-contamination. Place all disposable PPE, such as gloves, gowns, and masks, into the designated yellow chemotherapy waste bag or container.
II. Container Management and Labeling
-
Secure Sealing: Keep all waste containers securely sealed when not in active use.
-
Filling Level: Do not overfill waste containers. Seal containers when they are approximately three-quarters full to prevent spills and facilitate safe handling.
-
Proper Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," "Chemotherapeutic Waste," or "Cytotoxic Waste," as appropriate. The label should also include the name of the agent ("this compound") and the date.
III. Final Disposal
-
Transport: Once a container is full and securely sealed, transport it to the designated hazardous waste satellite accumulation area (SAA) within your facility.
-
Documentation and Pickup: Follow your institution's procedures for documenting the waste and scheduling a pickup by trained EHS personnel for final disposal.
Experimental Protocol: Decontamination of Work Surfaces
This protocol details the steps for cleaning and decontaminating laboratory surfaces after handling "this compound."
Materials:
-
Personal Protective Equipment (PPE): Two pairs of chemotherapy-rated gloves, disposable gown, eye protection.
-
Low-lint wipes.
-
Detergent solution (e.g., 0.01 M Sodium Dodecyl Sulfate).
-
70% Isopropyl Alcohol (IPA).
-
Sterile water.
-
Appropriate hazardous waste container (yellow bag/bin).
Procedure:
-
Preparation: Don all required PPE before beginning the decontamination process.
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving towards the most contaminated. Dispose of the wipe in the appropriate hazardous waste container.
-
Rinsing: Moisten a new wipe with sterile water to rinse away any residual detergent. Wipe the surface using the same unidirectional technique and dispose of the wipe.
-
Disinfection (IPA): Moisten a new wipe with 70% IPA. Wipe the surface again using the unidirectional technique. This step serves to disinfect and remove additional chemical residues. Allow the surface to air dry completely.
-
Final PPE Disposal: Carefully remove the outer pair of gloves and dispose of them. Remove the gown, followed by the inner pair of gloves, disposing of each in the designated hazardous waste container.
Disposal Workflow Visualization
The following diagram illustrates the logical flow for handling and disposing of waste generated from work with anticancer agents in a laboratory setting.
Caption: Workflow for the segregation and disposal of cytotoxic laboratory waste.
References
Safeguarding Health: Essential Protocols for Handling Potent Anticancer Agents
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent anticancer agents is paramount. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), and the procedural steps for the safe operational use and disposal of "Anticancer agent 160," a representative potent cytotoxic compound. Adherence to these guidelines is critical to minimize exposure risks and maintain a safe laboratory environment.
Antineoplastic and cytotoxic drugs, used in cancer chemotherapy and research, can be hazardous, potentially causing serious health effects if not handled properly.[1] The risk is associated with the specific drug's concentration, frequency of use, and duration of exposure.[1] Therefore, all personnel handling such agents must be fully aware of the associated health and physical hazards and the appropriate work practices to mitigate these risks.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is a critical barrier to minimize exposure to toxic substances like anticancer agents.[2][3] The following table summarizes the recommended PPE for various activities involving these potent compounds.
| Activity | Recommended Personal Protective Equipment |
| Receiving & Unpacking | - Gloves: Double chemotherapy-rated gloves (ASTM D6978 standard). - Gown: Disposable, impermeable gown with a solid front, long sleeves, and tight-fitting cuffs. - Eye Protection: Safety goggles or a face shield. - Respiratory Protection: A fit-tested N95 respirator or a powered air-purifying respirator (PAPR) is recommended, especially if there is a risk of aerosolization from damaged packaging. |
| Preparation & Compounding | - Gloves: Double chemotherapy-rated gloves (nitrile, neoprene, or polyurethane). One pair should be worn under the gown cuff and the other over. Gloves should be changed every 30 minutes or immediately if contaminated. - Gown: Disposable, lint-free, impermeable gown with a closed front and tight-fitting cuffs. - Eye Protection: Safety goggles or a face shield should be worn where there is a risk of splashing. - Respiratory Protection: An N95 respirator or PAPR is recommended for tasks with a potential for aerosol generation. |
| Administration | - Gloves: Double chemotherapy-rated gloves. - Gown: Disposable, impermeable gown. - Eye Protection: Safety goggles or a face shield if there is a risk of splashing. |
| Spill Cleanup | - Gloves: Double chemotherapy-rated gloves. - Gown: Impermeable gown. - Eye Protection: Face shield and safety goggles. - Respiratory Protection: An N95 respirator or a higher level of respiratory protection is required. - Shoe Covers: Should be worn. |
| Waste Disposal | - Gloves: Double chemotherapy-rated gloves. - Gown: Impermeable gown. - Eye Protection: Safety goggles or face shield if there is a risk of splashing. |
Operational Workflow for Safe Handling
The following diagram illustrates the key steps and considerations for the safe handling of a potent anticancer agent from receipt to disposal.
Caption: Workflow for the safe handling of potent anticancer agents.
Disposal Plan: Managing Contaminated Waste
Proper segregation and disposal of waste contaminated with anticancer agents are crucial to prevent environmental contamination and accidental exposure. Waste is typically categorized as either "trace" or "bulk" contaminated.
| Waste Category | Description | Disposal Container | Disposal Method |
| Trace Chemotherapy Waste | Items with minimal residual amounts of the drug (less than 3% of the original volume), such as empty vials, syringes, IV bags, tubing, gloves, gowns, and other disposable materials used in preparation and administration. | Yellow sharps or waste containers, specifically labeled for trace chemotherapy waste. | Incineration at a licensed facility. |
| Bulk Chemotherapy Waste | Materials containing more than a trace amount of the drug, including partially used vials, syringes, IV bags, and materials from spill cleanups. | Black hazardous waste containers, specifically labeled for bulk chemotherapy waste (RCRA hazardous waste). | Disposal as hazardous waste according to EPA and local regulations, which typically involves incineration at a designated facility. |
| Sharps | Needles, syringes, and other sharp objects contaminated with the anticancer agent. | Puncture-resistant sharps containers specifically designated for chemotherapy waste (yellow for trace, black for bulk). | Handled as either trace or bulk chemotherapy waste, depending on the amount of residual drug. |
Important Considerations:
-
Training: All personnel involved in the handling of anticancer agents must receive comprehensive training on the associated hazards, proper handling techniques, spill management, and emergency procedures.
-
Designated Areas: The preparation and handling of these agents should occur in designated areas with restricted access.
-
Engineering Controls: Whenever possible, engineering controls such as Class II Biological Safety Cabinets (BSCs) or Compounding Aseptic Containment Isolators (CACIs) should be used during drug preparation to minimize aerosol exposure. Closed-system drug-transfer devices (CSTDs) are also recommended to reduce the risk of exposure during administration.
-
Spill Management: A written spill management procedure should be in place, and spill kits containing all necessary PPE and cleanup materials should be readily accessible.
-
Health Surveillance: Regular health surveillance may be appropriate for personnel who are regularly exposed to cytotoxic products.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
